molecular formula C12H14N2 B158689 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole CAS No. 126718-16-9

8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole

Número de catálogo: B158689
Número CAS: 126718-16-9
Peso molecular: 186.25 g/mol
Clave InChI: DNBQBRIEOPMTKR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole is a synthetically crafted organic compound based on the privileged pyrazino[1,2-a]indole scaffold, a tricyclic system comprising an indole moiety fused to a pyrazine ring . This specific 8-methyl derivative is of significant interest in medicinal chemistry and drug discovery for its potential to interact with key biological targets. The core pyrazino[1,2-a]indole structure is a recognized pharmacophore in neuropharmacology. Research on closely related analogues has demonstrated high binding affinity and selectivity for imidazoline I2 receptors, which are implicated in a variety of central nervous system (CNS) disorders . Furthermore, structural analogues have been investigated as potent ligands for serotonin receptors (e.g., 5-HT2C) and melatonin receptors, indicating the scaffold's utility in developing novel therapies for neuropsychiatric conditions such as depression, anxiety, and sleep disorders . Beyond neuroscience, the pyrazino[1,2-a]indole nucleus shows promise in oncology research. Studies have revealed that the position of substituents on the tricyclic ring system is critical for biological activity. For instance, a methoxy group at the 8-position has been shown to confer potent and selective antiproliferative effects against human chronic myelogenous leukemia K562 cells . This underscores the importance of exploring various C-8 substituted derivatives, such as the 8-methyl variant, to elucidate structure-activity relationships and develop new anticancer agents. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Propiedades

IUPAC Name

8-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-9-2-3-12-10(6-9)7-11-8-13-4-5-14(11)12/h2-3,6-7,13H,4-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBQBRIEOPMTKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N3CCNCC3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10562023
Record name 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126718-16-9
Record name 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10562023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

spectroscopic characterization of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole is a heterocyclic compound of significant interest in medicinal chemistry. The pyrazino[1,2-a]indole scaffold is a key pharmacophore found in various biologically active molecules, exhibiting a range of activities including antibacterial, anticancer, and central nervous system effects.[1][2][3] The addition of a methyl group at the 8-position can significantly influence the molecule's steric and electronic properties, potentially modulating its biological activity. A thorough spectroscopic characterization is the cornerstone of its chemical identity, ensuring purity, confirming its structure, and providing a foundation for further drug development and structure-activity relationship (SAR) studies.[4]

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. The focus is on the practical application and interpretation of the data, offering insights into the causality behind experimental choices.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount for interpreting its spectroscopic data. Below is a diagram of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole with atom numbering, which will be referenced throughout this guide.

Mass Spectrometry Fragmentation Workflow cluster_0 Ionization cluster_1 Analysis cluster_2 Data Interpretation Sample Sample Ion Source (ESI or EI) Ion Source (ESI or EI) Sample->Ion Source (ESI or EI) Molecular Ion (M+) Molecular Ion (M+) Ion Source (ESI or EI)->Molecular Ion (M+) Mass Analyzer Mass Analyzer Molecular Ion (M+)->Mass Analyzer Mass Spectrum Mass Spectrum Mass Analyzer->Mass Spectrum Molecular Weight Determination Molecular Weight Determination Mass Spectrum->Molecular Weight Determination Fragmentation Pattern Analysis Fragmentation Pattern Analysis Mass Spectrum->Fragmentation Pattern Analysis

Caption: A generalized workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3100-3000C-H stretchAromatic
~2950-2850C-H stretchAliphatic (CH₂ and CH₃)
~1600-1450C=C stretchAromatic ring
~1450-1350C-H bendAliphatic (CH₂ and CH₃)
~1300-1000C-N stretchAmine
~800-700C-H bendAromatic (out-of-plane)

Interpretation: The IR spectrum will be characterized by C-H stretching vibrations for both the aromatic and aliphatic portions of the molecule. [5]The aromatic C=C stretching bands will confirm the presence of the indole ring. The C-N stretching of the tertiary amines in the pyrazino ring will also be present. The absence of a strong N-H stretching band around 3400 cm⁻¹ confirms the successful formation of the tricyclic system. [5]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

  • Data Acquisition: Record the absorbance spectrum over a range of approximately 200-400 nm.

Expected UV-Vis Absorption:

  • λmax: Indole and its derivatives typically show two main absorption bands. [6]For 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole, expect a strong absorption band (π → π* transition) around 220-230 nm and another weaker band around 270-290 nm. The exact positions and intensities of these bands will be influenced by the substitution pattern.

Conclusion

The comprehensive , utilizing ¹H NMR, ¹³C NMR, mass spectrometry, IR, and UV-Vis spectroscopy, provides an unambiguous confirmation of its structure. Each technique offers a unique piece of the structural puzzle, and together they form a self-validating system of analysis. The data and protocols presented in this guide serve as a valuable resource for researchers in the synthesis, purification, and biological evaluation of this important class of compounds.

References

  • Di Sarno, V., et al. (2018). Discovery of 8-methoxypyrazino[1,2-a]indole as a New Potent Antiproliferative Agent Against Human Leukemia K562 Cells. A Structure-Activity Relationship Study. Molecules, 23(11), 2948. Available at: [Link]

  • Kumar, A., et al. (2023). Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis. Journal of the Iranian Chemical Society, 20, 2735-2748. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Available at: [Link]

  • El-fakih, H., et al. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org. Available at: [Link]

  • Katritzky, A. R., et al. (2004). Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles. The Journal of Organic Chemistry, 69(1), 213-217. Available at: [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydropyrazino(1,2-a)indole. National Center for Biotechnology Information. Available at: [Link]

  • Kumar, A., et al. (2006). Synthesis and antibacterial activity of substituted 1,2,3,4-tetrahydropyrazino [1,2-a] indoles. Bioorganic & Medicinal Chemistry Letters, 16(2), 413-416. Available at: [Link]

  • Katritzky, A. R., et al. (2004). Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2- a ]indoles. ResearchGate. Available at: [Link]

  • Besse, T., et al. (2022). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Molecules, 27(19), 6596. Available at: [Link]

  • Trivedi, A., et al. (2015). FT-IR spectrum of control indole. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 8-methoxy-1-methyl-1,2,3,4-tetrahydropyrimido(1,2-a)benzimidazole methanesulfonate. National Center for Biotechnology Information. Available at: [Link]

  • Kumar, A., et al. (2006). Synthesis and antibacterial activity of substituted 1, 2, 3, 4-tetrahydropyrazino [1, 2- a ] indoles. ResearchGate. Available at: [Link]

  • Klika, K. D., et al. (2021). Mesoionic tetrazolium-5-aminides: Synthesis, molecular and crystal structures, UV–vis spectra, and DFT calculations. Beilstein Journal of Organic Chemistry, 17, 334-345. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Available at: [Link]

  • Kleizienė, N., et al. (2022). (a) UV–Vis absorption spectra of compounds 8a–m in water. (b)... ResearchGate. Available at: [Link]

Sources

Navigating the Spectral Landscape of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. This technical guide provides a detailed exploration of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole, a heterocyclic scaffold of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive analysis of the spectral features that define this molecule.

Introduction: The Significance of the Pyrazino[1,2-a]indole Core

The pyrazino[1,2-a]indole ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a methyl group at the 8-position of the 1,2,3,4-tetrahydropyrazino[1,2-a]indole core can significantly influence its pharmacological profile. Accurate and unambiguous characterization of such analogs is the foundation upon which further structure-activity relationship (SAR) studies are built. NMR spectroscopy stands as the most powerful tool for this purpose, providing detailed information about the molecular structure in solution.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The acquisition of high-quality NMR data is fundamental to accurate spectral interpretation. The following protocol outlines a standard procedure for the characterization of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole.

Instrumentation:

  • A high-field NMR spectrometer, such as a Bruker Avance III HD 500 MHz or equivalent, equipped with a cryoprobe for enhanced sensitivity.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the synthesized and purified 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition Parameters:

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: Approximately 12-16 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Temperature: 298 K.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Approximately 200-240 ppm.

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr processing Fourier Transform & Phasing h1_nmr->processing c13_nmr->processing integration Integration & Peak Picking processing->integration assignment Structural Assignment integration->assignment

Figure 1. A generalized workflow for the acquisition and analysis of NMR data.

¹H NMR Spectral Data and Interpretation

While the complete experimental ¹H NMR data for 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole is not available in the public domain at the time of this writing, a detailed analysis can be projected based on the known spectral data of the unsaturated analog, 8-Methyl-pyrazino[1,2-a]indole. The hydrogenation of the pyrazine ring to a tetrahydropyrazine moiety will induce significant upfield shifts for the protons on this ring and introduce more complex splitting patterns due to the creation of chiral centers and diastereotopic protons.

Expected ¹H NMR Data (Predicted):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5-7.0m3HAromatic Protons (H-6, H-7, H-9)
~4.0-3.0m6HTetrahydropyrazine Protons (H-1, H-2, H-3, H-4)
~2.4s3HMethyl Protons (8-CH₃)

Interpretation:

  • Aromatic Region (δ 7.5-7.0): The protons on the indole ring (H-6, H-7, and H-9) are expected to resonate in this region. Their specific chemical shifts and coupling constants will be dictated by the electron-donating effect of the alkyl substituent and the fused pyrazine ring.

  • Aliphatic Region (δ 4.0-3.0): The saturation of the pyrazine ring will result in the appearance of signals for the methylene and methine protons of the tetrahydropyrazine moiety. These protons will likely exhibit complex splitting patterns (e.g., multiplets) due to geminal and vicinal coupling. The protons at C-1 and C-4, being adjacent to nitrogen atoms, are expected to be the most downfield in this region.

  • Methyl Region (δ ~2.4): The methyl group at the 8-position is anticipated to appear as a singlet in the upfield region of the spectrum.

¹³C NMR Spectral Data and Interpretation

Expected ¹³C NMR Data (Predicted):

Chemical Shift (δ, ppm)Assignment
~135-120Aromatic Carbons (Indole Ring)
~115-100Aromatic Carbons (Indole Ring)
~60-40Aliphatic Carbons (Tetrahydropyrazine Ring)
~21Methyl Carbon (8-CH₃)

Interpretation:

  • Aromatic Region (δ 135-100): The eight carbon atoms of the indole core will resonate in this region. The quaternary carbons (C-5a, C-9a, C-8) will generally have lower intensities compared to the protonated carbons.

  • Aliphatic Region (δ 60-40): The four carbon atoms of the tetrahydropyrazine ring (C-1, C-2, C-3, C-4) will appear in the aliphatic region. The carbons bonded to nitrogen (C-1 and C-4) are expected to be the most deshielded within this group.

  • Methyl Carbon (δ ~21): The carbon of the methyl group at the 8-position will give rise to a signal in the high-field region of the spectrum.

Figure 2. Chemical structure of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole.

Conclusion and Future Directions

The definitive structural confirmation of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole relies on the acquisition and comprehensive analysis of its ¹H and ¹³C NMR spectra. While predictive data provides a valuable framework for what to expect, experimental verification is essential. Further two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in providing unambiguous assignments of all proton and carbon signals, solidifying the structural elucidation of this important molecule. The availability of this detailed spectral data will undoubtedly accelerate the exploration of its potential as a therapeutic agent.

References

Due to the absence of specific literature containing the complete NMR data for 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole, a formal reference list is not applicable at this time. The information presented is based on established principles of NMR spectroscopy and analysis of structurally related compounds.

Methodological & Application

Synthesis of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for the synthesis of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole, a heterocyclic compound of interest in medicinal chemistry and drug development. This protocol is designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. The synthesis is primarily based on the principles of the Pictet-Spengler reaction, a robust and widely utilized method for the construction of tetrahydroisoquinoline and tetrahydro-β-carboline ring systems.[1][2]

The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by an acid-catalyzed intramolecular cyclization.[2] In this specific application, a substituted tryptamine derivative will be utilized to construct the desired tricyclic pyrazino[1,2-a]indole scaffold.

I. Overview of the Synthetic Strategy

The synthesis of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole can be achieved through a multi-step sequence. A common and effective approach involves the initial preparation of a suitable N-substituted tryptamine precursor, followed by a key cyclization step. An alternative and efficient method utilizes a benzotriazole-mediated approach, which offers high yields and mild reaction conditions.[3][4]

This protocol will detail a well-established synthetic route, highlighting the critical experimental parameters and the underlying chemical principles.

II. Experimental Protocol

This protocol is divided into two main stages:

  • Synthesis of the Precursor: Preparation of N-(2-(5-methyl-1H-indol-3-yl)ethyl)acetamide.

  • Cyclization to form the Target Compound: Bischler-Napieralski type reaction followed by reduction.

Materials and Reagents
Reagent/MaterialFormulaMolecular Weight ( g/mol )SupplierNotes
5-MethyltryptamineC₁₁H₁₄N₂174.24Commercially Available
Acetic Anhydride(CH₃CO)₂O102.09Commercially AvailableCorrosive
PyridineC₅H₅N79.10Commercially AvailableAnhydrous
Dichloromethane (DCM)CH₂Cl₂84.93Commercially AvailableAnhydrous
Phosphorus oxychloridePOCl₃153.33Commercially AvailableCorrosive, handle in fume hood
TolueneC₇H₈92.14Commercially AvailableAnhydrous
Sodium borohydrideNaBH₄37.83Commercially AvailableMoisture sensitive
MethanolCH₃OH32.04Commercially Available
Sodium bicarbonateNaHCO₃84.01Commercially Available
Anhydrous Sodium SulfateNa₂SO₄142.04Commercially Available
Step 1: Synthesis of N-(2-(5-methyl-1H-indol-3-yl)ethyl)acetamide (Precursor)

Causality: This initial step serves to protect the primary amine of 5-methyltryptamine as an acetamide. This amide will later participate in the intramolecular cyclization.

Procedure:

  • In a 250 mL round-bottom flask, dissolve 5-methyltryptamine (10 g, 57.4 mmol) in anhydrous dichloromethane (100 mL) and anhydrous pyridine (10 mL).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add acetic anhydride (6.4 mL, 68.9 mmol) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of dichloromethane:methanol (9:1).

  • Upon completion, quench the reaction by the slow addition of water (50 mL).

  • Separate the organic layer and wash it sequentially with 1 M HCl (2 x 50 mL), saturated aqueous sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from ethyl acetate/hexane to afford N-(2-(5-methyl-1H-indol-3-yl)ethyl)acetamide as a solid.

Step 2: Synthesis of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole

Causality: This step involves an intramolecular cyclization (Bischler-Napieralski type reaction) to form the dihydro-β-carboline intermediate, which is then reduced in situ to the final tetrahydro-β-carboline product.

Procedure:

  • In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the N-(2-(5-methyl-1H-indol-3-yl)ethyl)acetamide (5 g, 23.1 mmol) in anhydrous toluene (100 mL).

  • Add phosphorus oxychloride (4.3 mL, 46.2 mmol) dropwise to the solution at room temperature with vigorous stirring.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours. Monitor the formation of the dihydro-β-carboline intermediate by TLC.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add methanol (50 mL) to the cooled mixture to quench the excess phosphorus oxychloride.

  • In a separate beaker, prepare a solution of sodium borohydride (2.6 g, 69.3 mmol) in methanol (50 mL) and cool it to 0 °C.

  • Slowly add the sodium borohydride solution to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the solvents.

  • To the residue, add water (100 mL) and basify with a saturated aqueous sodium bicarbonate solution until the pH is approximately 8-9.

  • Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Combine the organic extracts, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane and methanol to yield 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole.

III. Characterization

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To determine the proton environment of the molecule.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the number and types of carbon atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

  • Melting Point (mp): To assess the purity of the final product. A sharp melting point range is indicative of high purity.

IV. Reaction Mechanism and Workflow Visualization

The synthesis follows a logical progression from the starting material to the final product.

Synthesis_Workflow Start 5-Methyltryptamine Step1 Acetylation (Acetic Anhydride, Pyridine) Start->Step1 Precursor N-(2-(5-methyl-1H-indol-3-yl)ethyl)acetamide Step1->Precursor Step2 Cyclization & Reduction (POCl₃, NaBH₄) Precursor->Step2 Product 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole Step2->Product Purification Column Chromatography Product->Purification Analysis NMR, MS, mp Purification->Analysis

Caption: Overall workflow for the synthesis of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole.

The key cyclization step proceeds through a Bischler-Napieralski type mechanism.

Reaction_Mechanism cluster_0 Bischler-Napieralski Cyclization cluster_1 Reduction Amide Amide Precursor Vilsmeier_Reagent Vilsmeier-Haack type intermediate Amide->Vilsmeier_Reagent + POCl₃ Iminium_Ion Iminium Ion Vilsmeier_Reagent->Iminium_Ion Intramolecular Electrophilic Attack Cyclized_Intermediate Dihydro-β-carboline Iminium_Ion->Cyclized_Intermediate Deprotonation Dihydro_beta_carboline Dihydro-β-carboline Final_Product Tetrahydro-β-carboline Dihydro_beta_carboline->Final_Product + NaBH₄

Caption: Simplified mechanism of the Bischler-Napieralski reaction followed by reduction.

V. Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care.

  • Sodium borohydride is a flammable solid and can react with water to produce hydrogen gas.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

VI. Conclusion

This protocol provides a detailed and reliable method for the synthesis of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole. By following these procedures, researchers can successfully prepare this valuable heterocyclic compound for further investigation in various fields, particularly in the development of new therapeutic agents. The use of the Pictet-Spengler and Bischler-Napieralski reactions offers a classic yet effective approach to constructing this complex molecular architecture.

VII. References

  • Katritzky, A. R., et al. (2004). Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles. Journal of Organic Chemistry, 69(2), 437-441.

  • MDPI. (2021). Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. Molecules, 26(8), 2263.

  • Google Patents. (2012). Processes for production of indole compounds. EP1829872B1.

  • Pubmed. (2004). Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles. The Journal of Organic Chemistry, 69(2), 437-441.

  • YouTube. (2023). 1,2,3,4 tetrahydrcarbazole synthesis ( Fischer indole synthesis ).

  • ScienceDirect. (2006). Synthesis and antibacterial activity of substituted 1,2,3,4-tetrahydropyrazino [1,2-a] indoles. Bioorganic & Medicinal Chemistry, 14(13), 4579-4587.

  • Pubmed. (2014). Discovery of 8-methoxypyrazino[1,2-a]indole as a New Potent Antiproliferative Agent Against Human Leukemia K562 Cells. A Structure-Activity Relationship Study. Molecules, 19(12), 20498–20511.

  • Pubmed Central. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(6), 764.

  • Thermo Fisher Scientific. (n.d.). Pictet-Spengler Tetrahydroisoquinoline Synthesis.

  • Pubmed Central. (2023). Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis. Chemical Papers, 77(10), 6061–6076.

  • Royal Society of Chemistry. (2013). A synthetic route to 1,4-disubstituted tetrahydro-β-carbolines and tetrahydropyranoindoles via ring-opening/Pictet–Spengler reaction of aziridines and epoxides with indoles/aldehydes. Organic & Biomolecular Chemistry, 11(30), 5016-5023.

  • Pubmed Central. (2019). Synthesis, Biological Properties, and Molecular Docking Study of Novel 1,2,3-Triazole-8-quinolinol Hybrids. Molecules, 24(18), 3324.

  • Pubmed Central. (2012). Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. Israel Journal of Chemistry, 52(1-2), 101–114.

  • MDPI. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molbank, 2018(4), M1018.

Sources

Application Notes & Protocols: A Framework for In Vivo Evaluation of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the establishment of robust animal models for the preclinical evaluation of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole (herein referred to as "THPI-8M"). While THPI-8M is a specific entity, the principles, protocols, and strategic workflows detailed herein are broadly applicable to novel compounds featuring the tetrahydropyrazino[1,2-a]indole scaffold. This class of molecules has shown diverse biological activities, including neuropsychiatric, anti-infectious, and anti-cancer properties.[1][2] This guide emphasizes a tiered, systematic approach, beginning with foundational pharmacokinetic and tolerability studies, followed by a battery of behavioral assays designed to elucidate the compound's potential therapeutic profile in the central nervous system (CNS).

Introduction: Scientific Rationale and Strategic Overview

The tetrahydropyrazino[1,2-a]indole nucleus is a tricyclic heterocyclic system that serves as a versatile pharmacophore in medicinal chemistry.[1] Derivatives of this scaffold have been reported to interact with a range of CNS targets, including serotonin (5-HT) receptors, imidazoline I2 receptors, and melatonin receptors, suggesting potential therapeutic applications in psychiatric disorders like depression, anxiety, and obsessive-compulsive disorder.[1] Furthermore, related structures have demonstrated activities as kinase inhibitors and anti-proliferative agents.[1][3]

Given this chemical precedent, the initial in vivo investigation of a novel analog like THPI-8M should be guided by a phenotypic screening approach.[4][5][6] This strategy utilizes a battery of standardized behavioral and physiological tests to build a comprehensive biological response profile, which can then guide hypothesis-driven research into specific mechanisms of action.

Our proposed workflow is designed to maximize data acquisition while adhering to the highest standards of animal welfare and regulatory compliance.[7][8]

G P1_PK Pharmacokinetics (PK) (Single Dose, IV & PO) P1_Tox Acute Tolerability (Dose Escalation) P1_PK->P1_Tox P2_Loco Locomotor Activity (Open Field Test) P1_Tox->P2_Loco Provides MTD P2_Anx Anxiety Models (Elevated Plus Maze) P2_Loco->P2_Anx Rules out motor confounds P2_Dep Depression Models (Forced Swim Test) P2_Loco->P2_Dep P3_Mech Mechanism of Action Studies (e.g., Receptor Occupancy) P2_Anx->P3_Mech P2_Dep->P3_Mech Guides Target ID P3_Eff Chronic Dosing & Efficacy (Disease-Specific Models) P3_Mech->P3_Eff

Caption: Tiered In Vivo Evaluation Workflow for THPI-8M.

Phase 1: Foundational In Vivo Assessment

The primary objective of this phase is to determine the pharmacokinetic (PK) profile and the maximum tolerated dose (MTD) of THPI-8M. These data are prerequisites for designing meaningful and safe pharmacodynamic and efficacy studies.[9]

Study 1: Rodent Pharmacokinetics

Causality: Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is critical.[10] A full PK profile allows for the correlation of plasma and brain concentrations with behavioral effects and informs the dosing regimen (e.g., frequency, route) for subsequent studies.[11] We recommend parallel intravenous (IV) and oral (PO) administration to determine absolute bioavailability.

Protocol: Murine Pharmacokinetic Study (Serial Sampling)

  • Animal Model: Male C57BL/6J mice (8-10 weeks old). Use of a single inbred strain minimizes genetic variability.

  • Groups (n=4 per group):

    • Group 1: THPI-8M, 2 mg/kg, IV (tail vein injection).

    • Group 2: THPI-8M, 10 mg/kg, PO (oral gavage).

    • Group 3: Vehicle control, IV.

    • Group 4: Vehicle control, PO.

  • Vehicle Formulation: A standard vehicle such as 10% DMSO, 40% PEG300, 50% Saline should be tested for solubility and stability. The final formulation must be sterile and non-irritating.

  • Blood Sampling: Collect ~30-50 µL of blood per time point via submandibular or saphenous vein puncture. A typical serial sampling schedule is as follows:

    • IV: 2, 5, 15, 30 min, 1, 2, 4, 8, 24 hr.

    • PO: 5, 15, 30 min, 1, 2, 4, 8, 24 hr.

  • Sample Processing: Blood is collected into EDTA-coated tubes, centrifuged (2000 x g, 10 min, 4°C) to separate plasma. Plasma is stored at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for the quantification of THPI-8M in plasma.

  • Data Analysis: Use software (e.g., Phoenix WinNonlin) to calculate key PK parameters.

ParameterAbbreviationDescription
Maximum ConcentrationCmaxThe highest observed concentration in plasma.
Time to CmaxTmaxThe time at which Cmax is reached.
Area Under the CurveAUCThe total drug exposure over time.
Half-lifet1/2The time required for the concentration to reduce by half.
ClearanceCLThe volume of plasma cleared of the drug per unit time.
Volume of DistributionVdThe theoretical volume that the drug distributes in.
BioavailabilityF%The fraction of the oral dose that reaches systemic circulation.
Study 2: Acute Tolerability and Dose-Ranging

Causality: This study identifies the dose range that is safe for behavioral testing, establishing the MTD. It also provides critical observational data on potential overt CNS effects (e.g., sedation, hyperactivity, stereotypy) that can inform the design of the behavioral battery. This aligns with regulatory guidelines for preclinical safety assessment.[12][13]

Protocol: Dose Escalation Study in Mice

  • Animal Model: Male CD-1 mice (8-10 weeks old). An outbred stock is often used for general toxicology to capture broader genetic responses.

  • Groups (n=3-5 per group):

    • Group 1: Vehicle Control (PO).

    • Group 2: 10 mg/kg THPI-8M (PO).

    • Group 3: 30 mg/kg THPI-8M (PO).

    • Group 4: 100 mg/kg THPI-8M (PO).

    • Group 5: 300 mg/kg THPI-8M (PO).

    • Doses are logarithmic and should be adjusted based on any prior in vitro cytotoxicity data.

  • Procedure:

    • Administer a single oral dose.

    • Observe animals continuously for the first hour, then at 2, 4, 8, and 24 hours post-dose.

    • Use a modified Irwin or functional observational battery (FOB) to systematically score autonomic (e.g., salivation, piloerection), neuromuscular (e.g., gait, grip strength), and behavioral (e.g., arousal, stereotypy) parameters.

    • Record body weight daily for 7 days.

  • Endpoint: The MTD is defined as the highest dose that does not produce significant overt toxicity, more than a 10% loss in body weight, or mortality.

Phase 2: Behavioral Phenotyping Battery

This phase aims to characterize the behavioral effects of THPI-8M at sub-toxic doses. The selected tests are standard, validated models for assessing general activity, anxiety-like behavior, and depressive-like states in rodents.[14][15]

Experimental Design Considerations:

  • Controls: Always include a vehicle control group and, if possible, a positive control (a known drug for the tested domain, e.g., diazepam for anxiety, fluoxetine for depression).

  • Blinding: The experimenter conducting the behavioral tests should be blinded to the treatment conditions to prevent bias.[16]

  • Habituation: Animals should be acclimated to the testing room for at least 30-60 minutes before each experiment.[17]

  • Test Order: It is crucial to run tests in order of increasing stressfulness (e.g., Locomotor Activity -> Elevated Plus Maze -> Forced Swim Test).

Assay 1: Locomotor Activity (Open Field Test)

Causality: This is the foundational behavioral test. It assesses general exploratory activity and can also provide a preliminary measure of anxiety-like behavior (thigmotaxis, or wall-hugging).[17][18] Crucially, it establishes whether the compound has sedative or stimulant effects that could confound the interpretation of other behavioral tests.[19]

Protocol: Open Field Test (OFT)

  • Apparatus: A square arena (e.g., 40x40x40 cm), often made of non-reflective plastic, equipped with an overhead video camera and tracking software.[20]

  • Procedure:

    • Administer THPI-8M (e.g., 1, 3, 10 mg/kg, PO) or vehicle 30 minutes prior to the test (timing based on Tmax from PK data).

    • Gently place the mouse in the center of the arena.

    • Allow the mouse to explore freely for 10-15 minutes.

    • The arena must be cleaned thoroughly with 70% ethanol between subjects to eliminate olfactory cues.[21]

  • Primary Endpoints:

    • Total Distance Traveled: A measure of overall locomotor activity.

    • Time Spent in Center Zone: A measure of anxiety-like behavior; less time in the center suggests higher anxiety.

    • Rearing Frequency: A measure of exploratory behavior.

G cluster_0 Pre-Test cluster_1 Test Phase (10 min) cluster_2 Post-Test Analysis Dosing Dose Animal (THPI-8M or Vehicle) Wait Wait for Tmax (e.g., 30 min) Dosing->Wait Place Place mouse in center of arena Wait->Place Record Record video with tracking software Place->Record Analyze Quantify Parameters: - Total Distance - Center Time - Rearing Record->Analyze Clean Clean arena with 70% EtOH Record->Clean

Caption: Workflow for the Open Field Test.

Assay 2: Anxiety-Like Behavior (Elevated Plus Maze)

Causality: The Elevated Plus Maze (EPM) is a gold-standard test for screening anxiolytic and anxiogenic compounds.[16][22] The test leverages the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[23] Anxiolytic compounds typically increase the proportion of time spent and entries made into the open arms.[24]

Protocol: Elevated Plus Maze (EPM)

  • Apparatus: A plus-shaped maze raised above the floor (e.g., 50-80 cm), with two open arms and two enclosed arms of equal size.[25]

  • Procedure:

    • Administer THPI-8M or vehicle as determined previously.

    • Place the mouse in the central square of the maze, facing an open arm.

    • Allow the mouse to explore for a 5-minute session.[16]

    • Behavior is recorded and scored using video-tracking software.

  • Primary Endpoints:

    • % Time in Open Arms: (Time in Open / Total Time) x 100. The primary measure of anxiolysis.

    • % Open Arm Entries: (Entries into Open / Total Entries) x 100.

    • Total Arm Entries: A measure of general activity, used to ensure effects are not due to sedation.

Assay 3: Depressive-Like Behavior (Forced Swim Test)

Causality: The Forced Swim Test (FST) is a widely used screening tool for antidepressant efficacy.[26] The model is based on the observation that when placed in an inescapable container of water, rodents will eventually adopt an immobile posture.[27][28] This immobility is interpreted as a state of "behavioral despair."[15] Clinically effective antidepressants decrease the time spent immobile.[29]

Protocol: Forced Swim Test (FST) for Mice

  • Apparatus: A clear glass or plastic cylinder (e.g., 25 cm high, 15 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.[26]

  • Procedure:

    • Administer THPI-8M or vehicle. A chronic or sub-chronic dosing regimen (e.g., 7-14 days) is often required for antidepressant-like effects, but an acute test can be performed for initial screening.

    • Gently place the mouse into the water for a 6-minute session.[26]

    • The entire session is recorded. Scoring is typically performed on the last 4 minutes of the test, as the first 2 minutes are considered a period of active escape attempts.[26]

  • Primary Endpoint:

    • Time of Immobility: The duration (in seconds) for which the mouse remains floating with only minor movements necessary to keep its head above water.[30]

Data Interpretation and Next Steps

The collective data from this three-assay battery will provide a robust initial profile of THPI-8M's CNS activity.

Possible Outcome ProfileInterpretationNext Steps
Anxiolytic-like No change in locomotor activity; Increased time in open arms of EPM; No change in FST.Confirm with additional anxiety models (e.g., Light-Dark Box, Marble Burying). Begin receptor binding studies (e.g., 5-HT, GABA receptor panels).
Antidepressant-like No change in locomotor activity; No change in EPM; Decreased immobility in FST.Confirm with additional depression models (e.g., Tail Suspension Test, Chronic Mild Stress). Investigate monoaminergic systems.
Sedative Decreased locomotor activity; Decreased entries in EPM; Increased immobility in FST.Results from EPM and FST are likely confounded. Re-test at lower, non-sedating doses.
Stimulant Increased locomotor activity.Results from EPM and FST may be confounded. Assess abuse liability potential (e.g., Conditioned Place Preference).[31]

Conclusion and Authoritative Grounding

The systematic evaluation of a novel CNS compound like 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole requires a phased, multi-faceted approach. The protocols outlined in this document represent a validated, industry-standard workflow for initial in vivo characterization. By first establishing the pharmacokinetic profile and tolerability, researchers can proceed to conduct a behavioral battery with well-chosen, scientifically justified doses. This methodology ensures that the data generated are reliable, interpretable, and provide a solid foundation for further, more mechanistic preclinical development in accordance with international regulatory guidelines.[8]

References

  • Zhang, K., Tran, C., Alami, M., Hamze, A., & Provot, O. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Pharmaceuticals, 14(8), 819. [Link]

  • protocols.io. (2023). Elevated plus maze protocol. [Link]

  • Castelhano-Carlos, M. J., & Sousa, N. (2012). Rodent tests of depression and anxiety: Construct validity and translational relevance. Frontiers in Behavioral Neuroscience, 6, 60. [Link]

  • Sams-Dodd, F. (2017). In Vivo Systems Response Profiling and Multivariate Classification of CNS Active Compounds: A Structured Tool for CNS Drug Discovery. ACS Chemical Neuroscience, 8(4), 781-794. [Link]

  • Li, H., & Liu, G. (2014). Murine Pharmacokinetic Studies. Bio-protocol, 4(18), e1235. [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. PPD, Inc. [Link]

  • Sanchis-Segura, C., & Spanagel, R. (2006). Animal models of addiction. Addiction Biology, 11(3-4), 239-251. [Link]

  • Romagnoli, R., Baraldi, P. G., et al. (2009). Discovery of 8-methoxypyrazino[1,2-a]indole as a New Potent Antiproliferative Agent Against Human Leukemia K562 Cells. A Structure-Activity Relationship Study. Bioorganic & Medicinal Chemistry Letters, 19(17), 5031-5034. [Link]

  • AMS Biotechnology (AMSBIO). (2025). Preclinical research strategies for drug development. [Link]

  • Voikar, V., & Gaburro, S. (2022). Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. Methods in Molecular Biology, 2439, 137-153. [Link]

  • Tzschentke, T. M. (2007). Measuring reward with the conditioned place preference (CPP) paradigm: update of the last decade. Addiction Biology, 12(3-4), 227-462. [Link]

  • Sams-Dodd, F. (2017). In Vivo Systems Response Profiling and Multivariate Classification of CNS Active Compounds: A Structured Tool for CNS Drug Discovery. ACS Publications. [Link]

  • Le, Y., & Yang, C. (2021). Animal Models of Anxiety and Depression: Exploring the Underlying Mechanisms of Sex Differences. Frontiers in Psychiatry. [Link]

  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30: The Porsolt Forced Swim Test in Rats and Mice. [Link]

  • Verma, A., Joshi, N., Singh, D., & Stables, J. P. (2007). Synthesis and antibacterial activity of substituted 1,2,3,4-tetrahydropyrazino [1,2-a] indoles. European Journal of Medicinal Chemistry, 42(5), 729-734. [Link]

  • Zhang, K., et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. MDPI. [Link]

  • Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments, (22), 1088. [Link]

  • Wikipedia. (n.d.). Animal models of depression. [Link]

  • Grimm, J. W., et al. (2003). Nonhuman Animal Models of Substance Use Disorders: Translational Value and Utility to Basic Science. Neuropsychopharmacology, 28(S1), S50-S58. [Link]

  • Kraeuter, A. K., Guest, P. C., & Sarnyai, Z. (2019). The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior. Methods in Molecular Biology, 1916, 99-103. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • Toth, E., & Gersner, R. (2017). Animal Models of Depression: What Can They Teach Us about the Human Disease?. International Journal of Molecular Sciences, 18(4), 825. [Link]

  • Katritzky, A. R., et al. (2001). Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2- a ]indoles. Journal of Organic Chemistry, 66(16), 5606-5611. [Link]

  • Novák, C., Jaramillo Flautero, A. M., & Prigge, M. (2024). Locomotion test for mice. protocols.io. [Link]

  • Ator, N. A. (2009). Animal Models of Substance Abuse and Addiction: Implications for Science, Animal Welfare, and Society. ILAR journal, 50(1), 4-16. [Link]

  • U.S. Food and Drug Administration. (n.d.). Redbook 2000: V.B. Metabolism and Pharmacokinetic Studies. [Link]

  • Shaw, P. J., et al. (2000). Screening the activity of drugs for central nervous system (CNS).
  • Stein, R. L., & Wszolek, Z. K. (2009). The basics of preclinical drug development for neurodegenerative disease indications. Future Neurology, 4(3), 311-321. [Link]

  • Saudi Food and Drug Authority. (2024). General Considerations for Preclinical Studies Submissions. [Link]

  • Abdel-Wahab, B. F., et al. (2021). Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. Molecules, 26(8), 2243. [Link]

  • Seibenhener, M. L., & Wooten, M. C. (2015). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. Journal of Visualized Experiments, (96), e52434. [Link]

  • NeuroProof. (n.d.). Phenotypic Screening in CNS Drug Discovery. [Link]

  • Taconic Biosciences. (2025). The Role of Mouse Models in Drug Discovery. [Link]

  • ResearchGate. (2023). Elevated plus maze protocol v1. [Link]

  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. [Link]

  • JoVE (Journal of Visualized Experiments). (2011). Video: The Mouse Forced Swim Test. [Link]

  • Duman, R. S., et al. (2018). Relevance of Rodent Models of Depression in Clinical Practice: Can We Overcome the Obstacles in Translational Neuropsychiatry?. Neuropsychopharmacology, 43(1), 4-5. [Link]

  • Zoidis, G., et al. (2024). Novel Pyrazino[1,2-a]indole-1,3(2H,4H)-dione Derivatives Targeting the Replication of Flaviviridae Viruses. Pharmaceuticals, 17(8), 1014. [Link]

  • Johns Hopkins University. (n.d.). The mouse forced swim test. [Link]

  • Mouse Metabolic Phenotyping Centers (MMPC). (2024). Elevated Plus Maze Protocol. [Link]

  • ResearchGate. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. [Link]

  • Girish, Y. R., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

Sources

Application Notes and Protocols for Assessing the In Vivo Efficacy of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Pyrazino[1,2-a]indole Scaffold

The pyrazino[1,2-a]indole heterocyclic system is a scaffold of significant interest in medicinal chemistry, with derivatives being investigated for a range of biological activities, including anticancer, antibacterial, and neuropsychiatric properties.[1] 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole is a novel analogue within this class. While direct in vivo efficacy data for this specific compound is not yet published, its structural similarity to other centrally active indole-containing molecules suggests a potential for modulating neurobiological pathways.

This guide provides a comprehensive framework for the preclinical assessment of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole, with a strategic focus on its potential as a novel antidepressant agent. The protocols herein are designed to establish a foundational understanding of the compound's in vivo behavior, from initial safety and pharmacokinetic profiling to robust efficacy evaluation in validated models of depressive-like behavior. We will detail the causal logic behind experimental choices, ensuring a self-validating and scientifically rigorous approach to its evaluation.

Part 1: Foundational In Vivo Characterization

Prior to assessing efficacy, it is imperative to establish the compound's basic pharmacological and toxicological profile. This initial phase ensures the selection of safe and pharmacokinetically informed doses for subsequent behavioral studies.

Vehicle Formulation and Compound Administration

The choice of vehicle is critical for ensuring the bioavailability of the test compound. For indole derivatives, which can exhibit variable solubility, a systematic approach to formulation is recommended.

Protocol 1: Vehicle Screening and Formulation

  • Solubility Assessment: Initially, assess the solubility of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole in a panel of pharmaceutically acceptable vehicles. A common starting point for indole-based compounds includes:

    • Sterile Saline (0.9% NaCl)

    • Saline with 5% DMSO

    • Saline with 10% Tween® 80

    • Carboxymethylcellulose (CMC) 0.5% in water

  • Preparation of Formulation:

    • For a vehicle containing co-solvents (e.g., DMSO, Tween® 80), first, dissolve the compound in the co-solvent.

    • Gradually add the aqueous component (e.g., saline) while vortexing to prevent precipitation.

    • The final formulation should be a clear solution or a homogenous suspension.

  • Route of Administration: Oral gavage (p.o.) and intraperitoneal (i.p.) injection are common routes for preclinical screening.[2] The choice will depend on the compound's properties and the experimental design. For initial screening, i.p. administration can bypass potential oral absorption issues.

Acute Oral Toxicity Assessment (OECD 423)

An acute toxic class method provides a preliminary assessment of the compound's toxicity and helps in determining a safe dose range for efficacy studies.[3][4]

Protocol 2: Acute Toxic Class Method

  • Animal Model: Use adult female Swiss albino mice (8-12 weeks old).

  • Dosing:

    • Administer a starting dose of 2000 mg/kg of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole to a group of three mice.[5]

    • If no mortality is observed, a higher dose is not necessary.

    • If mortality occurs, repeat the test with a lower dose (e.g., 300 mg/kg) in a new group of animals.

  • Observation:

    • Closely monitor the animals for the first 4 hours post-dosing for any signs of toxicity (e.g., convulsions, lethargy, altered gait).

    • Continue observation daily for 14 days, recording body weight and any clinical signs.[3]

  • Endpoint: Determine the LD50 cut-off value based on the observed mortality.

Pharmacokinetic (PK) Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is crucial for interpreting efficacy data.[6] A preliminary PK study will determine key parameters like Cmax, Tmax, and half-life (t1/2).

Protocol 3: Single-Dose Pharmacokinetic Study in Rodents

  • Animal Model: Use adult male Sprague-Dawley rats (250-300g).

  • Dosing: Administer a single dose of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole via the intended route for efficacy studies (e.g., 10 mg/kg, i.p.).

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, and 24 hours) post-administration.

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters.[7]

Table 1: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life

Part 2: In Vivo Efficacy Assessment in Antidepressant Models

Based on the neuropsychiatric potential of the pyrazino[1,2-a]indole scaffold, we propose evaluating 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole for antidepressant-like activity using well-established behavioral paradigms.

Forced Swim Test (FST)

The FST is a widely used screening tool for antidepressants.[8] It is based on the principle that animals will exhibit immobility when placed in an inescapable stressful situation, and this immobility is reduced by antidepressant treatment.[8]

Protocol 4: Forced Swim Test in Mice

  • Animal Model: Adult male C57BL/6 mice.

  • Apparatus: A transparent cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.[9]

  • Procedure:

    • Administer the test compound (at doses determined from toxicity and PK studies), a positive control (e.g., Fluoxetine, 20 mg/kg, i.p.), or vehicle 30-60 minutes before the test.

    • Gently place each mouse into the water-filled cylinder for a 6-minute session.[10]

    • Record the entire session using a video camera.

  • Data Analysis: Score the duration of immobility (the time the mouse spends floating with only minor movements to keep its head above water) during the last 4 minutes of the test.[10]

Tail Suspension Test (TST)

The TST is another common behavioral despair model used for screening antidepressants.[11][12] Similar to the FST, it measures the duration of immobility when mice are subjected to an inescapable stressor.[13]

Protocol 5: Tail Suspension Test in Mice

  • Animal Model: Adult male Swiss albino mice.

  • Apparatus: A suspension bar and adhesive tape.

  • Procedure:

    • Administer the test compound, positive control, or vehicle as in the FST protocol.

    • Suspend each mouse by its tail from the bar using adhesive tape, ensuring it cannot escape or hold onto surfaces.[11]

    • The test duration is 6 minutes.[11]

  • Data Analysis: Measure the total duration of immobility during the 6-minute test period.[14] An increase in struggling time (decrease in immobility) is indicative of an antidepressant-like effect.[15]

G cluster_preclinical Preclinical Efficacy Workflow Dosing Compound Administration (Vehicle, Test Compound, Positive Control) FST Forced Swim Test (FST) - 6 min session - Measure immobility in last 4 min Dosing->FST 30-60 min pre-test TST Tail Suspension Test (TST) - 6 min session - Measure total immobility Dosing->TST 30-60 min pre-test Analysis Data Analysis - Compare immobility times - Statistical significance FST->Analysis TST->Analysis Efficacy Antidepressant-like Efficacy Analysis->Efficacy

Caption: Workflow for assessing antidepressant-like efficacy.

Part 3: Mechanistic Insights and Biomarker Analysis

To complement the behavioral data, investigating the neurobiological effects of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole can provide valuable mechanistic insights.

Neurotransmitter Analysis

Alterations in monoamine neurotransmitter levels (serotonin, dopamine, and norepinephrine) are central to the pathophysiology of depression.

Protocol 6: Brain Tissue Neurotransmitter Analysis

  • Sample Collection: Following behavioral testing, euthanize the animals and rapidly dissect brain regions of interest (e.g., prefrontal cortex, hippocampus, striatum).

  • Tissue Processing: Homogenize the brain tissue in an appropriate buffer.

  • Analysis: Use High-Performance Liquid Chromatography (HPLC) with electrochemical detection to quantify the levels of neurotransmitters and their metabolites.[1][16]

Hypothalamic-Pituitary-Adrenal (HPA) Axis Function

Chronic stress and depression are often associated with HPA axis dysregulation, leading to elevated levels of corticosterone (the primary glucocorticoid in rodents).

Protocol 7: Plasma Corticosterone Measurement

  • Sample Collection: Collect trunk blood at the time of euthanasia.

  • Sample Processing: Centrifuge the blood to separate plasma and store at -80°C.

  • Analysis: Measure corticosterone levels using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.[17][18][19]

G cluster_mechanistic Mechanistic Investigation Pathway Behavioral Behavioral Testing (FST/TST) Euthanasia Euthanasia & Tissue Collection Behavioral->Euthanasia Brain Brain Dissection (PFC, Hippocampus) Euthanasia->Brain Blood Trunk Blood Collection Euthanasia->Blood HPLC HPLC Analysis - Serotonin - Dopamine - Norepinephrine Brain->HPLC ELISA ELISA Analysis - Corticosterone Blood->ELISA Neurochemical Neurochemical Profile HPLC->Neurochemical HPA_Axis HPA Axis Activity ELISA->HPA_Axis

Caption: Post-behavioral mechanistic analysis workflow.

Data Presentation and Interpretation

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical analysis should be performed using appropriate methods, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) for multiple group comparisons. A p-value of <0.05 is typically considered statistically significant.

Table 2: Example Data Summary for Forced Swim Test

Treatment GroupDose (mg/kg)nImmobility Time (seconds)
Vehicle -10150 ± 10
Fluoxetine 201080 ± 8
Compound X 1010120 ± 9
Compound X 301095 ± 7
Compound X 1001075 ± 6
p < 0.05 compared to Vehicle group

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the initial in vivo assessment of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole as a potential antidepressant. By systematically evaluating its safety, pharmacokinetic profile, and efficacy in validated behavioral models, researchers can generate the critical data necessary to support its further development. The inclusion of mechanistic studies will further elucidate its neurobiological effects and strengthen the rationale for its therapeutic potential.

References

  • Journal of Herbmed Pharmacology. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved from [Link]

  • PubMed. (n.d.). High plasma corticosterone levels persist during frequent automatic blood sampling in rats. Retrieved from [Link]

  • PubMed. (n.d.). HPLC Neurotransmitter Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Tail Suspension Test. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Behavioral Assessment of Antidepressant Activity in Rodents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Measuring corticosterone concentrations over a physiological dynamic range in female rats. Retrieved from [Link]

  • MDPI. (2018). Rapid HPLC-ESI-MS/MS Analysis of Neurotransmitters in the Brain Tissue of Alzheimer's Disease Rats before and after Oral Administration of Xanthoceras sorbifolia Bunge. [Link]

  • National Center for Biotechnology Information. (2021). A Reliable High-Throughput Screening Model for Antidepressant. Retrieved from [Link]

  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Retrieved from [Link]

  • National Toxicology Program. (2001). OECD GUIDELINE FOR TESTING OF CHEMICALS 423. Retrieved from [Link]

  • BioIVT. (n.d.). Pharmacokinetics - ADME In Vivo & PK Studies. Retrieved from [Link]

  • MDPI. (n.d.). Microbiome-Derived Indole-3-Lactic Acid Attenuates Cutibacterium Acnes-Induced Inflammation via the Aryl Hydrocarbon Receptor Pathway. [Link]

  • ResearchGate. (n.d.). (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. Retrieved from [Link]

  • JoVE. (2012). The Tail Suspension Test. [Link]

  • International Journal of Health Sciences and Research. (2016). Preclinical Evaluation of Antidepressant Activity of New Monoamine Oxidase Inhibitors in Rodents. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2018). Systematic Review on Antidepressant Models. [Link]

  • ResearchGate. (n.d.). (PDF) HPLC Neurotransmitter Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Depression-Related Behavioral Tests | Request PDF. Retrieved from [Link]

  • protocols.io. (2023). Tail suspension test to assess depression/anxiety behavior in parkinsonian mice. [Link]

  • JoVE. (2011). Video: The Mouse Forced Swim Test. [Link]

  • Neurofit. (n.d.). In vivo and in vitro models of Depression. Retrieved from [Link]

  • Google Patents. (n.d.). US5717108A - Process for the preparation of indole compounds.
  • Washington University in St. Louis. (n.d.). Forced Swim Test v.3. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Indole Antitumor Agents in Nanotechnology Formulations: An Overview. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • Wikipedia. (n.d.). Tail suspension test. Retrieved from [Link]

  • World Journal of Psychiatry. (n.d.). Models for depression in drug screening and preclinical studies: Future directions. [Link]

  • Frontiers. (2021). Baseline Depression-Like Behaviors in Wild-Type Adolescent Mice Are Strain and Age but Not Sex Dependent. [Link]

  • NSUWorks. (n.d.). Analyzing Brain Sample via HPLC Method. Retrieved from [Link]

  • Understanding Animal Research. (2020). Factsheet on the forced swim test. [Link]

  • Sygnature Discovery. (n.d.). In vivo PK / Pharmacokinetic Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Retrieved from [Link]

  • European Union. (n.d.). Acute Toxicity. Retrieved from [Link]

  • PubMed. (n.d.). Comparison of commercial ELISA assays for quantification of corticosterone in serum. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vivo PK Studies. Retrieved from [Link]

  • ResearchGate. (2015). Is there much of a difference in the amount of corticosterone in plasma vs serum?. [Link]

  • ECETOC. (n.d.). Repeated Dose Oral Toxicity Rodent: 28-day or 14-day Study. Retrieved from [Link]

  • National Toxicology Program. (1987). OECD Test Guideline 401 - Acute Oral Toxicity. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for the synthesis of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole, a key intermediate in pharmaceutical research and development. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, troubleshoot common issues, and optimize reaction yields.

Introduction

8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole, also known by the non-proprietary name Pirlindole, is a tetracyclic antidepressant that acts as a selective and reversible inhibitor of monoamine oxidase A (MAO-A)[1][2]. Its synthesis is a critical process for researchers investigating its therapeutic potential and developing novel analogs. This guide provides in-depth troubleshooting for the most common synthetic routes, focusing on the Pictet-Spengler reaction and a benzotriazole-mediated approach, to empower you to achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole?

A1: The two most prevalent methods for synthesizing the tetrahydropyrazino[1,2-a]indole core are the Pictet-Spengler reaction and a multi-step synthesis involving a benzotriazole intermediate. The Pictet-Spengler reaction involves the acid-catalyzed cyclization of a tryptamine derivative with an aldehyde or ketone[3]. The benzotriazole method offers an alternative route involving the condensation of an indolylethylamine with formaldehyde and benzotriazole, followed by nucleophilic substitution[4].

Q2: What are the critical starting materials for the synthesis?

A2: For the Pictet-Spengler approach, the key precursor is 2-(5-methyl-1H-indol-3-yl)ethanamine. For the benzotriazole-mediated synthesis, 2-(3-methyl-1H-indol-1-yl)ethylamine is the required starting material. The purity of these starting materials is crucial for a successful synthesis.

Q3: What are the expected yields for these synthetic routes?

A3: Yields can vary significantly based on the chosen route, reaction conditions, and purity of starting materials. The Pictet-Spengler reaction can provide moderate to good yields, often in the range of 40-70%. The benzotriazole-mediated synthesis has been reported to achieve high yields for the intermediate steps, potentially leading to a good overall yield of the final product[4].

Q4: What are the common analytical techniques used to characterize the final product?

A4: The structure and purity of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole are typically confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy and Mass Spectrometry (MS)[5][6]. High-Performance Liquid Chromatography (HPLC) is often employed to assess the purity of the final compound[7].

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole, categorized by the synthetic method.

Pictet-Spengler Reaction Route

The Pictet-Spengler reaction is a powerful tool for the synthesis of β-carbolines and related structures. However, its success is highly dependent on carefully controlled reaction conditions.

Caption: Troubleshooting Decision Tree for the Pictet-Spengler Reaction.

Problem 1: Low Yield or Reaction Failure

  • Question: My Pictet-Spengler reaction is giving a low yield of the desired 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole. What are the likely causes and how can I improve it?

  • Answer: Low yields in the Pictet-Spengler reaction are a common challenge and can be attributed to several factors:

    • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (e.g., trifluoroacetic acid (TFA), hydrochloric acid) and Lewis acids (e.g., boron trifluoride etherate) can be used[8]. The optimal catalyst and concentration often need to be determined empirically. A catalyst that is too strong can lead to side reactions and degradation, while one that is too weak may result in incomplete conversion.

      • Recommendation: Screen a variety of acid catalysts and concentrations. Start with milder conditions and gradually increase the acidity. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal balance.

    • Suboptimal Reaction Temperature and Time: The Pictet-Spengler reaction is sensitive to temperature. Higher temperatures can accelerate the reaction but may also promote the formation of byproducts and decomposition of the product.

      • Recommendation: Optimize the reaction temperature and time. Running the reaction at a lower temperature for a longer duration can sometimes improve the yield and minimize impurity formation. Use TLC to monitor the consumption of starting material and the formation of the product to determine the optimal reaction time.

    • Purity of Starting Materials: The presence of impurities in the 2-(5-methyl-1H-indol-3-yl)ethanamine or the aldehyde can significantly impact the reaction outcome. Impurities can interfere with the catalyst or lead to the formation of unwanted side products.

      • Recommendation: Ensure the high purity of your starting materials. Purify the tryptamine derivative and the aldehyde before use if necessary.

Problem 2: Formation of Impurities

  • Question: I am observing significant impurity formation in my reaction mixture. What are the common side products and how can I minimize them?

  • Answer: The formation of impurities is a frequent issue. Common side products can include:

    • Oxidation Products: The indole nucleus can be susceptible to oxidation, especially under harsh reaction conditions or exposure to air.

      • Recommendation: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Spiroindolenine Intermediate: The reaction proceeds through a spiroindolenine intermediate, which can sometimes be isolated or lead to other byproducts if it does not efficiently rearrange to the final product[3].

      • Recommendation: Optimizing the acid catalyst and temperature can facilitate the desired rearrangement and minimize the accumulation of this intermediate.

    • Unreacted Starting Materials: Incomplete reaction will result in the presence of starting materials in the final mixture.

      • Recommendation: Ensure the reaction is allowed to proceed to completion by monitoring with TLC. If the reaction stalls, a slight increase in temperature or addition of more catalyst may be necessary.

Benzotriazole-Mediated Synthesis Route

This alternative route offers a different set of challenges and optimization parameters.

Pictet_Spengler_Mechanism Tryptamine 2-(5-methyl-1H-indol-3-yl)ethanamine + Formaldehyde Imine Imine Intermediate Tryptamine->Imine Condensation Iminium Iminium Ion (Electrophile) Imine->Iminium Protonation (H+) Spiro Spiroindolenine Intermediate Iminium->Spiro Intramolecular Electrophilic Attack Carbocation Carbocation Intermediate Spiro->Carbocation Rearrangement Product 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole Carbocation->Product Deprotonation

Sources

Technical Support Center: Strategies for Improving the Solubility of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this and structurally related heterocyclic compounds. Given that this is a specialized molecule, this guide provides a systematic framework for characterizing and overcoming solubility issues to facilitate your research and development efforts.

Part 1: Initial Assessment and Frequently Asked Questions (FAQs)

Before attempting advanced solubilization techniques, a thorough initial assessment is crucial. This section addresses common preliminary questions.

Frequently Asked Questions

Q1: What are the likely solubility characteristics of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole?

A1: While specific experimental data for this exact molecule is not widely published, we can infer its properties from its structure. It is a tetracyclic system containing an indole nucleus. Such multi-ring, heterocyclic compounds are often characterized by high molecular weight and crystallinity, leading to poor aqueous solubility. The indole moiety contributes to its lipophilicity. The presence of the pyrazino ring, with its nitrogen atoms, introduces basic centers that can be protonated. Therefore, it is anticipated that this compound will be poorly soluble in neutral aqueous media but may exhibit pH-dependent solubility.

Q2: What is the first experimental step to characterize its solubility?

A2: The first step is to determine its equilibrium solubility in a range of relevant solvents. This involves adding an excess of the compound to a known volume of solvent, allowing it to reach equilibrium (typically with agitation for 24-48 hours), and then measuring the concentration of the dissolved compound in the supernatant. A starting point for solvent screening is provided in the table below.

Q3: What key physicochemical properties should I determine to guide my solubilization strategy?

A3: The two most critical parameters are the compound's pKa and its LogP (lipophilicity).

  • pKa: The pKa value(s) will indicate the pH at which the molecule's ionization state changes. Since 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole has basic nitrogen atoms in the pyrazino ring, its solubility is expected to increase significantly at pH values below its pKa, due to the formation of a more soluble salt form.

  • LogP: The LogP value provides a measure of the compound's lipophilicity. A high LogP suggests that strategies effective for lipophilic compounds, such as the use of co-solvents, surfactants, or lipid-based formulations, may be successful.

Q4: How can I estimate the pKa of this compound without experimental titration?

A4: The pKa can be estimated using in silico prediction software (e.g., ChemDraw, MarvinSketch, ACD/Labs). The basicity will primarily be determined by the nitrogen atoms in the tetrahydropyrazino ring. The lone pair of electrons on these nitrogens is available for protonation. Theoretical pKa calculations can provide a valuable starting point for designing pH-modification experiments.[1][2]

Q5: What analytical methods are suitable for quantifying the dissolved compound?

A5: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the most common and reliable method. An appropriate wavelength for detection can be determined by a UV scan of a dilute solution of the compound. If a chromophore is weak or absent, or if higher sensitivity is needed, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative. A validated analytical method is essential for accurate solubility determination.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides a systematic approach to improving the solubility of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole.

Decision-Making Workflow for Solubility Enhancement

The following diagram outlines a logical progression for selecting a suitable solubilization strategy.

Solubility_Workflow start Poor Aqueous Solubility Identified pka Determine pKa (Experimental or Predicted) start->pka ionizable Is the compound ionizable in a relevant pH range? pka->ionizable ph_adjust Strategy 1: pH Adjustment ionizable->ph_adjust Yes cosolvent Strategy 2: Co-solvent Screening ionizable->cosolvent No ph_success Sufficient Solubility Achieved? ph_adjust->ph_success ph_success->cosolvent No finish Proceed with Experiment ph_success->finish Yes cosolvent_success Sufficient Solubility Achieved? cosolvent->cosolvent_success surfactant Strategy 3: Surfactant Screening cosolvent_success->surfactant No cosolvent_success->finish Yes surfactant_success Sufficient Solubility Achieved? surfactant->surfactant_success complexation Strategy 4: Cyclodextrin Complexation surfactant_success->complexation No surfactant_success->finish Yes complexation_success Sufficient Solubility Achieved? complexation->complexation_success advanced Consider Advanced Formulations: - Solid Dispersions - Nanosuspensions complexation_success->advanced No complexation_success->finish Yes Initial_Assessment start Obtain Compound weigh Weigh excess compound into vials start->weigh add_solvent Add known volume of selected solvents weigh->add_solvent equilibrate Agitate for 24-48h at constant temp. add_solvent->equilibrate separate Centrifuge to separate undissolved solid equilibrate->separate sample Sample and dilute supernatant separate->sample analyze Quantify concentration (e.g., HPLC-UV) sample->analyze calculate Calculate solubility (e.g., in mg/mL or µM) analyze->calculate

Caption: Experimental workflow for determining equilibrium solubility.

Table 2: Summary of Solubilization Techniques
TechniqueMechanismProsCons
pH Adjustment Ionization of the moleculeSimple, effective for ionizable drugs, low cost.Only applicable to ionizable compounds; risk of precipitation upon pH change.
Co-solvency Reduces solvent polarityEasy to prepare; effective for many compounds.Potential for in vivo toxicity; risk of precipitation upon dilution. [1]
Cyclodextrin Complexation Encapsulation in a hydrophilic hostLow toxicity; can improve stability. [3]Can be expensive; requires specific host-guest geometry.
Solid Dispersion Amorphization, increased wettabilitySignificant solubility enhancement; improved dissolution rate. [4]Can be physically unstable (recrystallization); requires specific manufacturing processes.
Nanosuspension Increased surface areaApplicable to many drugs; enhances dissolution velocity. [5]Requires specialized equipment (e.g., high-pressure homogenizers); potential for particle aggregation.

References

  • Alcantara, L. F., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals (Basel). Available at: [Link]

  • Zhang, K., et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Pharmaceuticals (Basel). Available at: [Link]

  • Katritzky, A. R., et al. (2001). Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles. Journal of Organic Chemistry. Available at: [Link]

  • Li, Y., et al. (2022). Measurement and Correlation of Solubility of Methyl 1,2,4-Triazole-3-carboxylate in 14 Pure Solvents from 278.15 to 318.15 K. ResearchGate. Available at: [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Available at: [Link]

  • Abolghasemi, M. M., et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Formulation strategies for poorly soluble drugs. Available at: [Link]

  • Ovidius University Annals of Chemistry. (n.d.). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Available at: [Link]

  • Kumar, V. B., & Shivakumar, H. G. (2014). Nanosuspension: An approach to enhance solubility of drugs. Pharmacognosy Reviews. Available at: [Link]

  • Popa, G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Polymers (Basel). Available at: [Link]

  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. Available at: [Link]

  • Journal of Chemical Technology and Metallurgy. (n.d.). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Available at: [Link]

  • Bergström, C. A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK. Available at: [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available at: [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Available at: [Link]

  • Journal of Advanced Pharmacy Education & Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Nanotechnology. (2020). Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review. Available at: [Link]

  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the scale-up synthesis of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole, a key intermediate in pharmaceutical development. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure a successful and efficient scale-up process.

I. Synthetic Overview & Key Considerations

The synthesis of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole, a molecule of significant interest in medicinal chemistry, is most commonly achieved via a Pictet-Spengler reaction. This classical method involves the condensation of an arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[1] For our target molecule, the key precursors are 2-(5-methyl-1H-indol-1-yl)ethanamine and formaldehyde.

The overall synthetic strategy can be visualized as a two-stage process:

  • Synthesis of the Precursor: Preparation of 2-(5-methyl-1H-indol-1-yl)ethanamine.

  • Pictet-Spengler Cyclization: Formation of the tricyclic product, 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole.

Successful scale-up of this synthesis requires careful control of reaction parameters to maximize yield and purity while ensuring operational safety. This guide will delve into the practical aspects of each stage, highlighting potential challenges and providing robust solutions.

II. Stage 1: Synthesis of 2-(5-methyl-1H-indol-1-yl)ethanamine

The synthesis of this crucial precursor can be approached through several routes. We will focus on two common and scalable methods.

Method A: Alkylation of 5-Methylindole

This is a direct and often efficient method.

Reaction Scheme:

Experimental Protocol (Gram Scale):

A detailed protocol for a similar alkylation can be found in the work of a simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles.[2]

Troubleshooting Guide: Alkylation of 5-Methylindole

Issue Potential Cause(s) Troubleshooting Steps
Low Yield Incomplete reaction; Side reactions (e.g., dialkylation).[3]- Optimize Base: Ensure a slight excess of a strong, non-nucleophilic base (e.g., NaH, K2CO3) to fully deprotonate the indole nitrogen. - Temperature Control: Maintain a consistent and optimized reaction temperature. Start at a lower temperature and gradually increase if necessary. - Reagent Purity: Use high-purity 5-methylindole and 2-chloroethylamine hydrochloride.
Formation of Impurities Over-alkylation at the C3 position of the indole ring.- Protecting Groups: For sensitive substrates, consider protecting the C3 position, although this adds extra steps. - Controlled Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and minimize side reactions.
Difficult Purification Presence of unreacted starting materials and byproducts.- Extraction: Perform a thorough aqueous work-up to remove inorganic salts. - Chromatography: Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes) for purification.[4]
Method B: Reduction of 1-(2-Nitroethyl)-5-methyl-1H-indole

This method involves the initial formation of a nitroethyl intermediate followed by its reduction.

Reaction Scheme:

Experimental Protocol (Conceptual):

The synthesis of 3-(2-nitroethyl)-1H-indoles has been described, which can be adapted for the N-alkylated analogue.[5][6][7] The subsequent reduction can be achieved using various reducing agents such as LiAlH4 or catalytic hydrogenation.

Troubleshooting Guide: Reduction of Nitroethyl Intermediate

Issue Potential Cause(s) Troubleshooting Steps
Incomplete Reduction Insufficient reducing agent; Catalyst poisoning.- Stoichiometry: Ensure a sufficient molar excess of the reducing agent. - Catalyst Activity: If using catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is fresh and active.
Side Reactions Formation of hydroxylamine or other partially reduced species.- Reaction Conditions: Optimize reaction time and temperature. Over-reduction or side reactions can occur with prolonged reaction times or high temperatures. - Choice of Reducing Agent: Consider alternative reducing agents if one is proving problematic.
Product Isolation The amine product may be water-soluble.- pH Adjustment: Basify the aqueous layer to a high pH before extraction with an organic solvent to ensure the amine is in its free base form.

III. Stage 2: Pictet-Spengler Cyclization

This is the core reaction for the formation of the desired tricyclic product.

Reaction Scheme:

Mechanism Overview:

The Pictet-Spengler reaction proceeds through the formation of an imine from the amine and formaldehyde, which then undergoes an acid-catalyzed intramolecular electrophilic substitution onto the electron-rich indole ring.[1][8]

Experimental Protocol (Gram Scale):

A general procedure for the Pictet-Spengler reaction can be adapted for this specific synthesis.[9]

Troubleshooting Guide: Pictet-Spengler Cyclization

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of Target Compound Incomplete reaction; Formation of byproducts.- Acid Catalyst: The choice and concentration of the acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid) are critical.[10] Optimize the catalyst loading. - Temperature Control: The reaction can be sensitive to temperature. Monitor and control the temperature to avoid decomposition or side reactions. - Water Removal: The formation of the imine intermediate generates water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding a dehydrating agent.
Formation of Polymeric Byproducts Excess formaldehyde or harsh reaction conditions.- Stoichiometry: Use a controlled amount of formaldehyde, typically a slight excess. - Reaction Conditions: Avoid overly acidic conditions or high temperatures, which can promote polymerization.
Difficult Purification Presence of unreacted starting materials and polar byproducts.- Aqueous Work-up: Neutralize the reaction mixture carefully and perform a thorough extraction. - Crystallization: The product may be crystalline. Attempt recrystallization from a suitable solvent system. - Chromatography: If necessary, use column chromatography for purification.

IV. Frequently Asked Questions (FAQs)

Q1: What is the best source of formaldehyde for this reaction on a larger scale?

For scale-up, using a solution of formaldehyde in water (formalin) is common.[11][12][13] However, the water can affect the reaction equilibrium. Paraformaldehyde, a solid polymer of formaldehyde, can also be used as it depolymerizes in situ under acidic conditions to provide anhydrous formaldehyde.

Q2: Can I use a different acid catalyst for the Pictet-Spengler reaction?

Yes, various Brønsted and Lewis acids can be used.[10] Common choices include trifluoroacetic acid (TFA), hydrochloric acid (HCl), and p-toluenesulfonic acid (p-TSA). The optimal acid and its concentration should be determined experimentally for your specific scale and reaction conditions.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable eluent system to separate the starting material, intermediate, and product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.

Q4: What are the key safety precautions for this synthesis?

  • Formaldehyde: Is a known carcinogen and is toxic if inhaled or swallowed.[11][12][13] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Trifluoroacetic Acid (TFA): Is a strong, corrosive acid.[14][15][16][17] Handle with extreme care in a fume hood and wear acid-resistant gloves and eye protection.

  • General Precautions: Always wear appropriate PPE. Be aware of the potential hazards of all chemicals used and consult their Safety Data Sheets (SDS).

V. Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Pictet-Spengler Cyclization cluster_purification Purification & Analysis A 5-Methylindole C Alkylation A->C B 2-Chloroethylamine HCl B->C D 2-(5-methyl-1H-indol-1-yl)ethanamine C->D Base (e.g., NaH) F Pictet-Spengler Reaction D->F E Formaldehyde E->F G 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole F->G Acid Catalyst (e.g., TFA) H Purification (Chromatography/Crystallization) G->H I Characterization (NMR, MS) H->I

Caption: Synthetic workflow for 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole.

VI. Data Summary

Compound Molecular Weight Typical Yield Range (Lab Scale) Key Analytical Techniques
2-(5-methyl-1H-indol-1-yl)ethanamine174.24 g/mol 60-80%1H NMR, 13C NMR, MS
8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole186.25 g/mol 70-90%1H NMR, 13C NMR, MS, HPLC

VII. References

  • The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. PMC. [Link]

  • Pictet–Spengler reaction. Wikipedia. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. PMC. [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. [Link]

  • Safety Data Sheet: Formaldehyde solution. Carl ROTH. [Link]

  • Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. PMC. [Link]

  • Safety Data Sheet: Trifluoroacetic acid (TFA). Carl ROTH. [Link]

  • Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. NIH. [Link]

  • A protocol for the gram-scale synthesis of polyfluoroaryl sulfides via an SNAr step. PMC. [Link]

  • Pictet-Spengler Reaction - Common Conditions. Organic Chemistry Portal. [Link]

  • Highly Stereoselective Ugi/Pictet–Spengler Sequence. Thieme Connect. [Link]

  • Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journals. [Link]

  • SYNTHESIS OF INDOLE FUSED HETEROCYCLIC COMPOUNDS A THESIS SUBMITTED TO THE GRADUATE SCHOOL OF NATURAL AND APPLIED SCIENCES OF MI. Middle East Technical University. [Link]

  • A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles. PMC. [Link]

  • Gram Scale Synthesis of Membrane-Active Antibacterial 4-Quinolone Lead Compound. ACS Publications. [Link]

  • Application of Pictet-Spengler Reaction to Indole Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry. ResearchGate. [Link]

  • Hysol MB 50 - SAFETY DATA SHEET. Castrol. [https://msdspds.castrol.com/bpglis/FusionPDS.nsf/Files/12E8A4A93A4491D3802588F20054B644/

    
    File/Hysol%20MB%2050.pdf)
    
  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses. [Link]

  • Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. MDPI. [Link]

  • Asymmetric Pictet-Spengler reactions: Synthesis of tetrahydroisoquinoline derivatives from L-DOPA. ResearchGate. [Link]

  • Safety Data Sheet FORMALDEHYDE SOLUTION 37 w/w, stablized with 10-12% methanol. ChemSupply Australia. [Link]

  • Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. PubMed. [Link]

  • Gram Scale Synthesis of Membrane-Active Antibacterial 4-Quinolone Lead Compound. NIH. [Link]

  • SYNTHESIS OF 5-SUBSTITUTED INDOLE DERIVATIVES, PART II.1 SYNTHESIS OF SUMATRIPTAN THROUGH THE JAPP-KLINGEMANN REACTION. Béla P. [Link]

  • SAFETY DATA SHEET FORMALDEHYDE LIQUID. Evans Vanodine. [Link]

  • A new general method for the preparation of N-sulfonyloxaziridines. PubMed. [Link]

  • Gram scale synthesis and transformations of 4 a. ResearchGate. [Link]

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. [Link]

Sources

Technical Support Center: Synthesis of Pyrazino[1,2-a]indoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrazino[1,2-a]indoles. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your synthetic work. Our aim is to provide not just protocols, but also the underlying scientific reasoning to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. Low Yields and Reaction Optimization

Question 1: My intramolecular cyclization to form the pyrazino[1,2-a]indole core is giving low yields. What are the common causes and how can I improve it?

Low yields in intramolecular cyclization reactions for the synthesis of pyrazino[1,2-a]indoles can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions. The key to a successful cyclization is facilitating the nucleophilic attack of the nitrogen on the electrophilic carbon, which is influenced by steric hindrance, the nature of the activating group, and the reaction parameters.[1][2]

Causality and Troubleshooting Strategies:

  • Steric Hindrance: Bulky substituents on the indole ring or the pyrazine precursor can physically obstruct the desired bond formation, leading to reduced reaction rates and lower yields. For instance, pyrazinoindoles with bulky alkyl substituents on the C4 position have been reported to form in only moderate yields (40-70%) due to steric considerations.[1]

    • Recommendation: If you suspect steric hindrance is an issue, consider using a less bulky protecting group on the indole nitrogen or a smaller substituent on the pyrazine ring if the synthetic design allows. Alternatively, increasing the reaction temperature or using microwave irradiation can provide the necessary energy to overcome the steric barrier.[3]

  • Insufficient Activation of the Electrophile: The cyclization often requires the activation of a carbonyl group or a triple bond to make it more susceptible to nucleophilic attack.

    • Recommendation: A variety of activating agents can be employed. For the cyclization of 2-substituted-1-(prop-2-yn-1-yl)-1H-indoles, catalysts like AuCl₃ or Ni(OAc)₂ with hydroxylamine can be used to activate the triple bond.[1][2] For reactions involving a carbonyl group, the use of a Lewis acid can enhance its electrophilicity.

  • Inappropriate Reaction Conditions: The choice of solvent, base, and temperature is critical for the success of the cyclization.

    • Recommendation: A screening of reaction conditions is often necessary. For example, the intramolecular cyclization of 2-carbonyl-1-propargylindoles can be optimized by using microwave heating, which has been shown to reduce reaction times and improve yields.[3] The choice of base is also crucial; for instance, NaH in DMF or DBU under microwave irradiation have been successfully used.[1][2]

Experimental Protocol: Optimization of Intramolecular Cyclization using Microwave Irradiation

  • Reactant Preparation: In a microwave-safe vial, dissolve the 2-carbonyl-1-propargylindole starting material (1 equivalent) in a suitable high-boiling solvent (e.g., DMF, DMSO, or dioxane).

  • Addition of Reagents: Add the chosen base (e.g., DBU, 1.2 equivalents) or catalyst (e.g., AuCl₃, 5 mol%).

  • Microwave Reaction: Seal the vial and place it in the microwave reactor. Set the desired temperature (e.g., 120-180 °C) and reaction time (e.g., 10-30 minutes).

  • Work-up and Analysis: After the reaction is complete, cool the vial to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Analyze the crude product by TLC or LC-MS to determine the conversion and yield.

  • Optimization: Systematically vary the solvent, base/catalyst, temperature, and reaction time to find the optimal conditions for your specific substrate. A fine-tuning of the microwave irradiation time may also allow for the selective synthesis of different pyrazino[1,2-a]indole isomers.[3]

Question 2: I am performing a Pictet-Spengler reaction to synthesize a tetrahydropyrazino[1,2-a]indole, but the yield is poor. How can I optimize this reaction?

The Pictet-Spengler reaction is a powerful tool for constructing the tetrahydropyrazino[1,2-a]indole scaffold.[1] Low yields can be attributed to incomplete imine formation, poor electrophilicity of the iminium ion, or unfavorable reaction kinetics.

Causality and Troubleshooting Strategies:

  • Inefficient Imine Formation: The reaction begins with the condensation of an amine with a carbonyl compound to form an imine. This step can be slow or reversible.

    • Recommendation: Ensure anhydrous conditions to drive the equilibrium towards imine formation. The use of a dehydrating agent, such as molecular sieves, can be beneficial.

  • Insufficient Iminium Ion Electrophilicity: The subsequent cyclization involves the nucleophilic attack of the indole ring onto the iminium ion. The electrophilicity of this intermediate is crucial.

    • Recommendation: The reaction is typically catalyzed by a Brønsted or Lewis acid. A screen of different acids (e.g., TFA, HCl, BF₃·OEt₂) can identify the most effective catalyst for your substrate. For the synthesis of di-substituted pyrazinoindol-4-ones via a Pictet-Spengler reaction, using hexafluoroisopropanol (HFIP) under microwave irradiation has been reported to give excellent diastereoselectivity.[2]

  • Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and yield.

    • Recommendation: While some Pictet-Spengler reactions proceed at room temperature, others may require heating. Microwave irradiation has been shown to accelerate these reactions and improve yields.[4] The choice of solvent is also important; solvents like dichloromethane, toluene, or acetonitrile are commonly used.

Troubleshooting Decision Tree for Low-Yield Pictet-Spengler Reactions

G start Low Yield in Pictet-Spengler Reaction check_imine Is imine formation efficient? (Check by NMR or LC-MS) start->check_imine add_dehydrating Add dehydrating agent (e.g., molecular sieves) check_imine->add_dehydrating No check_acid Is the acid catalyst optimal? check_imine->check_acid Yes add_dehydrating->check_acid screen_acids Screen different Brønsted or Lewis acids (e.g., TFA, BF3·OEt2, chiral phosphoric acid) check_acid->screen_acids No check_conditions Are reaction conditions optimized? check_acid->check_conditions Yes screen_acids->check_conditions increase_temp Increase temperature or use microwave irradiation check_conditions->increase_temp No final_product Improved Yield check_conditions->final_product Yes change_solvent Screen different solvents (e.g., DCM, Toluene, HFIP) increase_temp->change_solvent change_solvent->final_product

Caption: Troubleshooting workflow for low-yield Pictet-Spengler reactions.

II. Selectivity and Side Reactions

Question 3: My Pictet-Spengler reaction is producing a mixture of diastereomers. How can I improve the diastereoselectivity?

Controlling diastereoselectivity in the Pictet-Spengler reaction is a common challenge, especially when creating multiple stereocenters. The facial selectivity of the nucleophilic attack of the indole on the iminium ion determines the stereochemical outcome.

Causality and Troubleshooting Strategies:

  • Lack of Stereocontrol: In the absence of a chiral influence, the reaction will likely proceed with low diastereoselectivity.

    • Recommendation: The use of a chiral catalyst is a highly effective strategy. Chiral phosphoric acids have been successfully employed in catalytic asymmetric Pictet-Spengler reactions to afford tetrahydro-β-carboline derivatives in high yields and enantiomeric excesses.[5] For the synthesis of 1,3-disubstituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles, a base-mediated ring opening of chiral aziridines followed by a BF₃·OEt₂ catalyzed Pictet-Spengler reaction has been shown to provide excellent stereoselectivity.[6]

  • Substrate Control: The inherent stereochemistry of the starting materials can influence the diastereoselectivity of the cyclization.

    • Recommendation: If you are using a chiral starting material, the choice of reaction conditions can still impact the diastereomeric ratio. It is important to screen different acid catalysts and solvents to find conditions that favor the formation of the desired diastereomer.

Table 1: Influence of Reaction Conditions on Diastereoselectivity in Pictet-Spengler Reactions

Catalyst / AdditiveSolventTemperatureDiastereomeric Ratio (d.r.)Reference
BF₃·OEt₂CH₂Cl₂rt>99:1[6]
PTSAToluene110 °CFormation of oxidized product[6]
Chiral Phosphoric AcidCH₂Cl₂rtup to 98:2 e.e.[5]
HFIPMicrowave120 °C>99% d.e.[2]

Question 4: During my synthesis, I am observing the formation of a β-carbolinone side product instead of the desired pyrazino[1,2-a]indole. What causes this and how can I prevent it?

The formation of a β-carbolinone instead of a pyrazino[1,2-a]indole is a known side reaction, particularly in palladium-catalyzed cyclizations of indole-2-carboxylic acid allylamides. The regioselectivity of the cyclization is determined by which nitrogen atom of the amide attacks the palladium-activated alkene.

Causality and Troubleshooting Strategies:

  • Catalyst-Dependent Regioselectivity: The nature of the palladium catalyst can influence the reaction pathway.

    • Recommendation: It has been reported that the use of palladium acetate (Pd(OAc)₂) favors the formation of the desired pyrazino[1,2-a]indole, while PdCl₂(MeCN)₂ can lead to the formation of the β-carbolinone side product.[7] Therefore, a careful selection of the palladium catalyst is crucial for controlling the regioselectivity of the cyclization.

Reaction Scheme: Catalyst-Controlled Regioselectivity

G sub Indole-2-carboxylic acid allylamide pd_oac Pd(OAc)₂ sub->pd_oac pd_cl PdCl₂(MeCN)₂ sub->pd_cl pyrazino Pyrazino[1,2-a]indole (Desired Product) pd_oac->pyrazino carbolinone β-Carbolinone (Side Product) pd_cl->carbolinone

Caption: Influence of palladium catalyst on the outcome of the cyclization reaction.

III. Protecting Groups and Purification

Question 5: I am having trouble deprotecting the Boc group from my pyrazino[1,2-a]indole derivative. What are some alternative methods?

The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines, but its removal under standard acidic conditions (e.g., TFA in DCM) can sometimes be problematic with complex heterocyclic systems, leading to decomposition or low yields.

Causality and Troubleshooting Strategies:

  • Acid Sensitivity of the Heterocycle: The pyrazino[1,2-a]indole core may be sensitive to strong acids, leading to degradation.

    • Recommendation: Milder deprotection methods are available. A recently reported method uses oxalyl chloride in methanol at room temperature for the selective deprotection of the N-Boc group. This method has been shown to be effective for a variety of substrates, including heterocyclic compounds, with yields up to 90%.[8]

  • Incomplete Reaction: The deprotection reaction may not go to completion under standard conditions.

    • Recommendation: Increasing the reaction time or temperature can sometimes help, but this also increases the risk of side reactions. The use of a scavenger, such as anisole or triethylsilane, can help to trap the reactive tert-butyl cation and prevent side reactions.

Experimental Protocol: Mild Boc Deprotection with Oxalyl Chloride

  • Reactant Preparation: Dissolve the N-Boc protected pyrazino[1,2-a]indole (1 equivalent) in anhydrous methanol.

  • Addition of Reagent: Cool the solution to 0 °C and slowly add oxalyl chloride (2-3 equivalents).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable solvent and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid. Extract the product with an organic solvent.

  • Purification: Purify the product by column chromatography or crystallization.

Question 6: My final pyrazino[1,2-a]indole product is difficult to purify. What are some effective purification strategies?

Pyrazino[1,2-a]indoles are often polar, nitrogen-containing heterocyclic compounds, which can make their purification challenging due to their solubility characteristics and potential for interaction with silica gel.

Purification Strategies:

  • Column Chromatography:

    • Normal Phase: Standard silica gel chromatography can be effective, but tailing of polar compounds is common. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or dichloromethane/methanol) is typically employed.

    • Reverse Phase: For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) using a water/acetonitrile or water/methanol gradient may be more effective.

  • Crystallization: If the product is a solid, crystallization can be a highly effective method for purification.

    • Solvent Selection: A systematic screening of solvents is necessary to find a suitable system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for crystallization of indole derivatives include ethanol, methanol, ethyl acetate, and mixtures with hexane or heptane.

  • Preparative TLC/HPLC: For small-scale purifications or for separating closely related impurities, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be utilized.

General Workflow for Purification of Pyrazino[1,2-a]indoles

G start Crude Pyrazino[1,2-a]indole is_solid Is the product a solid? start->is_solid try_crystallization Attempt Crystallization (Screen solvents) is_solid->try_crystallization Yes column_chrom Column Chromatography (Normal or Reverse Phase) is_solid->column_chrom No is_pure_cryst Is it pure? try_crystallization->is_pure_cryst is_pure_cryst->column_chrom No final_product Pure Product is_pure_cryst->final_product Yes is_pure_col Is it pure? column_chrom->is_pure_col prep_tlc_hplc Preparative TLC or HPLC is_pure_col->prep_tlc_hplc No is_pure_col->final_product Yes prep_tlc_hplc->final_product

Caption: A general workflow for the purification of pyrazino[1,2-a]indole derivatives.

References

  • Zhang, K., Tran, C., Alami, M., Hamze, A., & Provot, O. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Pharmaceuticals, 14(8), 779. [Link]

  • Zhang, K., Tran, C., Alami, M., Hamze, A., & Provot, O. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. ResearchGate. [Link]

  • Gadaleta, D., et al. (2020). Construction of Unusual Indole-Based Heterocycles from Tetrahydro-1H-pyridazino[3,4-b]indoles. Molecules, 25(15), 3386. [Link]

  • Wang, Q., et al. (2024). Synthesis of Indole-Fused Pyrazino[1,2-a]quinazolinones by Copper(I)-Catalyzed Selective Hydroamination-Cyclization of Alkynyl-tethered Quinazolinones. PubMed. [Link]

  • Singh, A., et al. (2021). A Mini-Review on the Synthesis of Pyrazinoindole: Recent Progress and Perspectives. Mini-Reviews in Organic Chemistry, 18(4), 503-514. [Link]

  • Abbiati, G., et al. (2005). Intramolecular Cyclization of δ-Iminoacetylenes: A New Entry to Pyrazino[1,2-a]indoles. The Journal of Organic Chemistry, 70(12), 4775–4783. [Link]

  • Basini, M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(9), 1199. [Link]

  • Ghorai, M. K., et al. (2018). Stereoselective Construction of Pyrazinoindoles and Oxazinoindoles via Ring-Opening/Pictet-Spengler Reaction of Aziridines and Epoxides with 3-Methylindoles and Carbonyls. PubMed. [Link]

  • Lacour, J., et al. (2021). Regiodivergent synthesis of pyrazino-indolines vs. triazocines via α-imino carbenes addition to imidazoli. Archive ouverte UNIGE. [Link]

  • Bremner, J. B., & Samosorn, S. (2001). Highly efficient Lewis acid-catalysed Pictet-Spengler reactions discovered by parallel screening. Chemical Communications, (2), 145-146. [Link]

  • Lee, J., et al. (2021). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 9(7), 1229. [Link]

  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(25), 4843-4849. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bases. [Link]

  • Kovács, L., et al. (2021). Recent Advances in the Synthesis of β-Carboline Alkaloids. Molecules, 26(11), 3326. [Link]

  • Zhang, K., et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. MDPI. [Link]

  • Cereda, E., et al. (2007). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules, 12(7), 1447-1454. [Link]

  • Zarganes-Tzitzikas, T., & Dömling, A. (2021). Methodologies for the Synthesis of β-Carbolines. LJMU Research Online. [Link]

  • Organic Chemistry. (2020, August 22). Week 2: Lecture 9: Lewis Acid Efffect and Asymmetric Diels-Alder reaction [Video]. YouTube. [Link]

  • Karchava, A. V., et al. (2019). Synthesis of β-Carbolines with Electrocyclic Cyclization of 3-Nitrovinylindoles. The Journal of Organic Chemistry, 84(10), 6106–6122. [Link]

  • Wang, Y., et al. (2019). Synthesis of pyrazino[1,2-b]indazoles via cascade cyclization of indazole aldehydes with propargylic amines. Organic & Biomolecular Chemistry, 17(3), 563-567. [Link]

  • Taylor, M. S., & Jacobsen, E. N. (2006). Catalytic asymmetric Pictet-Spengler reaction. Journal of the American Chemical Society, 128(21), 6834–6835. [Link]

Sources

Validation & Comparative

Validating the Bioactivity of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the bioactivity of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole. By presenting a comparative analysis with established therapeutic agents and detailing robust experimental protocols, this document serves as a practical resource for assessing the potential of this novel compound.

Introduction to the Pyrazino[1,2-a]indole Scaffold

The pyrazino[1,2-a]indole nucleus is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse range of biological activities.[1][2] Derivatives of this core structure have demonstrated potential in several therapeutic areas, including neuropsychiatry, autoimmune diseases, and oncology, as well as exhibiting anti-infective properties.[1][2] The 1,2,3,4-tetrahydropyrazino[1,2-a]indole series, in particular, has shown promise, with various substitutions on the indole ring modulating its bioactivity.

This guide focuses on a specific derivative, 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole, and outlines a systematic approach to validate its antiproliferative and antibacterial properties. Through a detailed comparison with standard-of-care agents and the provision of meticulous experimental methodologies, we aim to equip researchers with the necessary tools to rigorously evaluate its therapeutic potential.

I. Antiproliferative Activity Against Human Chronic Myelogenous Leukemia (K562)

The antiproliferative potential of pyrazino[1,2-a]indole derivatives has been a subject of considerable interest. Notably, the 8-methoxy analog of our target compound has demonstrated significant and selective growth inhibitory activity against the human chronic myelogenous leukemia K562 cell line.[3] This finding strongly suggests that 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole may also possess potent anticancer properties.

Comparative Framework

To provide a meaningful assessment of the compound's efficacy, its performance will be compared against Doxorubicin , a widely used chemotherapeutic agent, and the class of Tyrosine Kinase Inhibitors (TKIs) , which are the standard first-line treatment for chronic myeloid leukemia.

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability. The assay is based on the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • K562 (human chronic myelogenous leukemia) cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole

  • Doxorubicin hydrochloride

  • MTT reagent (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed K562 cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete RPMI-1640 medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation: Prepare a stock solution of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole and Doxorubicin in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound or Doxorubicin to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for 72 hours in a humidified incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.

  • Formazan Formation: Incubate the plates for an additional 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation
CompoundIC50 against K562 cells (µM)
8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoleTo be determined
DoxorubicinLiterature value
Imatinib (a representative TKI)Literature value

Note: The IC50 value for 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole is to be determined experimentally. Literature values for comparator drugs should be cited from peer-reviewed sources.

Proposed Mechanism of Action and Signaling Pathway

Studies on related pyrazino[1,2-a]indole derivatives suggest a potential mechanism of action involving cell cycle arrest. The 8-methoxy analog has been shown to induce cell cycle arrest in the G2/M phase in K562 cells.[3] This suggests that 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole may exert its antiproliferative effects by interfering with the cell division process. Further investigation into the modulation of key cell cycle regulatory proteins such as cyclin-dependent kinases (CDKs) and cyclins is warranted.

anticancer_pathway cluster_cell K562 Cancer Cell Pyrazino_Indole 8-Methyl-1,2,3,4- tetrahydropyrazino[1,2-a]indole Cell_Cycle_Proteins CDKs/Cyclins Pyrazino_Indole->Cell_Cycle_Proteins Inhibition G2_M_Arrest G2/M Phase Arrest Cell_Cycle_Proteins->G2_M_Arrest Leads to Apoptosis Apoptosis G2_M_Arrest->Apoptosis Induces

Figure 1: Proposed anticancer mechanism of action.

II. Antibacterial Activity

Substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] This section outlines the validation of the antibacterial properties of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole.

Comparative Framework

The antibacterial efficacy of the test compound will be compared against Gentamicin , a broad-spectrum aminoglycoside antibiotic. The evaluation will be conducted against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacterial strains.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Materials:

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Escherichia coli (e.g., ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole

  • Gentamicin sulfate

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Bacterial incubator (37°C)

Step-by-Step Methodology:

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole and Gentamicin in an appropriate solvent. Perform serial two-fold dilutions in MHB in the 96-well plates to obtain a range of concentrations.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing 100 µL of the diluted compound, resulting in a final volume of 200 µL. Include a growth control well (bacteria and MHB) and a sterility control well (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A microplate reader can also be used to measure absorbance at 600 nm to aid in the determination.

Data Presentation
CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoleTo be determinedTo be determined
GentamicinLiterature valueLiterature value

Note: The MIC values for 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole are to be determined experimentally. Literature values for the comparator drug should be cited from reliable sources.

Proposed Mechanism of Action and Experimental Workflow

The precise antibacterial mechanism of pyrazino[1,2-a]indoles is not yet fully elucidated. However, some indole derivatives have been shown to act as efflux pump inhibitors, which could potentiate their antibacterial activity or reverse resistance to other antibiotics. Another possibility is the disruption of the bacterial cell membrane or inhibition of essential enzymes.

antibacterial_workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plates Inoculate 96-well Plates Prepare_Inoculum->Inoculate_Plates Serial_Dilution Serial Dilution of Test Compound & Gentamicin Serial_Dilution->Inoculate_Plates Incubate Incubate at 37°C for 18-24h Inoculate_Plates->Incubate Read_MIC Determine MIC (Visual/Spectrophotometric) Incubate->Read_MIC End End Read_MIC->End

Figure 2: Experimental workflow for MIC determination.

Conclusion

This guide provides a structured and comparative approach to validate the bioactivity of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole. By adhering to the detailed experimental protocols and utilizing the comparative framework, researchers can generate robust and reliable data to assess its potential as a novel therapeutic agent. The proposed mechanisms of action offer a starting point for further mechanistic studies to elucidate the specific molecular targets and signaling pathways involved in its antiproliferative and antibacterial effects. The insights gained from these validation studies will be crucial in guiding the future development of this promising compound.

References

  • Romagnoli, R., et al. (2009). Discovery of 8-methoxypyrazino[1,2-a]indole as a New Potent Antiproliferative Agent Against Human Leukemia K562 Cells. A Structure-Activity Relationship Study. Letters in Drug Design & Discovery, 6(8), 579-584. [Link]

  • Giraud, F., et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Pharmaceuticals, 14(8), 799. [Link]

  • Tiwari, R. K., et al. (2006). Synthesis and antibacterial activity of substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles. Bioorganic & Medicinal Chemistry Letters, 16(2), 413-416. [Link]

  • Giraud, F., et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Pharmaceuticals, 14(8), 799. [Link]

Sources

A Comparative Analysis of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole and Congeners: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The pyrazino[1,2-a]indole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This guide provides an in-depth comparison of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole with other key analogs, offering researchers and drug development professionals a comprehensive overview of their synthesis, biological performance, and the experimental methodologies used for their evaluation.

Introduction to the Pyrazino[1,2-a]indole Scaffold

The tricyclic framework of pyrazino[1,2-a]indole, formed by the fusion of an indole and a pyrazine ring, serves as a versatile template for the design of biologically active molecules.[1][2] The saturation level of the pyrazine ring, along with the nature and position of substituents on the aromatic core, profoundly influences the pharmacological profile of these compounds.[3] This has led to the development of derivatives with a wide spectrum of activities, including neuropsychiatric, anti-infectious, and anti-cancer properties.[3]

Synthesis of the Pyrazino[1,2-a]indole Core

A cornerstone in the synthesis of tetrahydropyrazino[1,2-a]indoles is the Pictet-Spengler reaction.[3][4] This acid-catalyzed reaction involves the condensation of a β-arylethylamine with a carbonyl compound, followed by cyclization to form a tetrahydroisoquinoline or, in the case of tryptamine derivatives, a tetrahydro-β-carboline.[4][5] For the synthesis of the pyrazino[1,2-a]indole skeleton, a common strategy involves the cyclization of an N-substituted indole precursor.[1]

G cluster_synthesis Pictet-Spengler Reaction for Tetrahydropyrazino[1,2-a]indoles Indole_ethylamine β-(Indol-1-yl)ethylamine Derivative Carbonyl Aldehyde or Ketone Iminium_ion Iminium Ion Intermediate Cyclization Intramolecular Electrophilic Substitution Product 1,2,3,4-Tetrahydropyrazino[1,2-a]indole

Comparative Analysis of 8-Substituted Pyrazino[1,2-a]indoles

The substitution at the 8-position of the pyrazino[1,2-a]indole nucleus has been shown to be a critical determinant of biological activity. This section provides a direct comparison of the 8-methyl derivative with other key analogs, supported by experimental data.

Antiproliferative Activity

A study by Romagnoli et al. investigated a series of 8-substituted pyrazino[1,2-a]indoles for their antiproliferative activity against the human chronic myelogenous leukemia cell line, K562.[1][6] This research provides a clear, quantitative comparison of the 8-methyl analog with its 8-methoxy, 8-fluoro, and 8-chloro counterparts.

Compound8-SubstituentIC50 (µM) against K562 cells[1]
1d -CH₃> 20
1e -OCH₃0.07
1b -F> 20
1c -Cl> 20

The data unequivocally demonstrates that the 8-methoxy substituent (compound 1e ) imparts potent antiproliferative activity, with an IC50 value of 0.07 µM.[1] In stark contrast, the 8-methyl derivative (compound 1d ), along with the 8-fluoro and 8-chloro analogs, were found to be significantly less active, with IC50 values greater than 20 µM.[1] This highlights a critical structure-activity relationship (SAR), suggesting that an electron-donating methoxy group at the 8-position is crucial for potent cytotoxicity against K562 cells. The study also revealed that the position of the methoxy group is vital, as the 6-methoxy and 7-methoxy isomers were also largely inactive.[1] Further investigation into the mechanism of action for the active 8-methoxy analog indicated that it induces cell cycle arrest in the G2-M phase.[1]

Activity at CNS Receptors

While direct comparative data for the 8-methyl derivative at central nervous system (CNS) receptors is limited, the broader pyrazino[1,2-a]indole class has shown significant promise in this area.

  • Serotonin Receptors: Various pyrazino[1,2-a]indole derivatives have been identified as ligands for serotonin (5-HT) receptors.[3] For instance, certain analogs act as partial agonists at the 5-HT2C receptor, a target implicated in several psychiatric disorders.[3] The affinity for these receptors is highly dependent on the substitution pattern on the indole ring.[3]

  • Imidazoline Receptors: Notably, the 8-methoxy analog of tetrahydropyrazino[1,2-a]indole has been reported to be a high-affinity ligand for I2 imidazoline receptors, with a Ki of 6.2 nM.[5] This compound also displayed remarkable selectivity over α2-adrenergic and I1 imidazoline receptors.[5] The I2 receptor system is implicated in a range of neurological conditions, making this a promising area for further investigation of pyrazino[1,2-a]indole derivatives.[7][8]

Given the dramatic effect of the 8-substituent on antiproliferative activity, it is reasonable to hypothesize that the 8-methyl derivative would also exhibit a distinct pharmacological profile at these CNS receptors compared to its 8-methoxy counterpart. However, dedicated experimental studies are required to confirm this.

Experimental Protocols

To facilitate further research in this area, detailed protocols for key assays are provided below. These protocols are designed to be self-validating and are based on established methodologies.

Synthesis of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole

The synthesis of 8-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole can be achieved through a reductive cyclization of the corresponding 1-cyanomethyl-indole-2-carboxylate precursor.[1]

Step 1: Synthesis of Ethyl 1-(cyanomethyl)-5-methyl-1H-indole-2-carboxylate

  • To a solution of ethyl 5-methyl-1H-indole-2-carboxylate in dry N,N-dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add chloroacetonitrile (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with ice-water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 2: Reductive Cyclization to 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole

  • To a suspension of lithium aluminum hydride (3 equivalents) in dry diethyl ether, add a solution of ethyl 1-(cyanomethyl)-5-methyl-1H-indole-2-carboxylate in dry diethyl ether dropwise at 0 °C under a nitrogen atmosphere.

  • Reflux the reaction mixture for 6 hours.

  • Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting suspension through a pad of Celite and wash the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to yield the final compound.[1]

G cluster_workflow Synthesis Workflow Start Ethyl 5-methyl-1H-indole-2-carboxylate Step1 N-Alkylation with Chloroacetonitrile Intermediate Ethyl 1-(cyanomethyl)-5-methyl- 1H-indole-2-carboxylate Step2 Reductive Cyclization (LiAlH4) Product 8-Methyl-1,2,3,4-tetrahydropyrazino [1,2-a]indole

K562 Cell Proliferation (MTT) Assay

This assay is used to determine the cytotoxic effects of the compounds on the K562 human chronic myelogenous leukemia cell line.[9][10][11][12]

  • Cell Seeding: Seed K562 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, add various concentrations of the test compounds (e.g., 0.01 to 100 µM) to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) to each well.[9][10]

  • Formazan Formation: Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[10]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Radioligand Binding Assay for Serotonin Receptors

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of test compounds for a specific serotonin receptor subtype (e.g., 5-HT1A).[13][14][15][16]

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the serotonin receptor of interest.

  • Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[13]

  • Reaction Mixture: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A), and a range of concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Directions

The 8-methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole, while structurally similar to the highly active 8-methoxy analog, exhibits significantly lower antiproliferative activity against K562 leukemia cells. This underscores the critical role of the 8-substituent in dictating the pharmacological profile of this class of compounds. The potent and selective activity of other pyrazino[1,2-a]indole derivatives at various CNS receptors suggests that further exploration of the 8-methyl analog and other derivatives in this therapeutic area is warranted. The development of asymmetric synthetic routes to access enantiomerically pure compounds will be crucial for dissecting the stereochemical requirements for optimal activity at different biological targets. The experimental protocols provided in this guide offer a robust framework for the continued investigation and optimization of this promising class of heterocyclic compounds.

References

  • Romagnoli, R., Baraldi, P. G., Carrion, M. D., Lopez-Cara, C., Preti, D., Tabrizi, M. A., ... & Hamel, E. (2009). Discovery of 8-methoxypyrazino [1, 2-a] indole as a new potent antiproliferative agent against human leukemia K562 cells. A structure-activity relationship study. Letters in Drug Design & Discovery, 6(4), 298-303.
  • Zhang, K., Tran, C., Alami, M., Hamze, A., & Provot, O. (2021).
  • Provot, O., et al. (2021).
  • Li, J. X. (2017). Imidazoline I2 receptors: an update. Acta pharmacologica Sinica, 38(6), 705-714.
  • Romagnoli, R., Baraldi, P. G., Carrion, M. D., Cruz-Lopez, O., Preti, D., Tabrizi, M. A., ... & Hamel, E. (2009). Discovery of 8-methoxypyrazino [1, 2-a] indole as a new potent antiproliferative agent against human leukemia K562 cells. A structure-activity relationship study. Letters in Drug Design & Discovery, 6(4), 298-303.
  • Oncodesign Services. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery? Retrieved from [Link]

  • Bailey, A., Lister, A., Moss, T., Scott, J. S., Wu, Y., & Lamont, S. G. (2018). Synthesis of trans 8-substituted-6-phenyl-6, 7, 8, 9-tetrahydro-3H-pyrazolo [4, 3-f] isoquinolines using a Pictet-Spengler approach. Tetrahedron Letters, 59(51), 4509-4513.
  • Bousquet, P., & Hudson, A. (1998). I1 imidazoline receptors: From the pharmacological basis to the therapeutic application. Journal für Hypertonie, 2(1), 10-15.
  • Hirst, W. D., Abrahamsen, B., Blaney, F. E., Calver, A. R., Medhurst, A. D., & Price, G. W. (2003). Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways. British journal of pharmacology, 140(7), 1339-1348.
  • Macor, J. E., Fox, C. B., Johnson, C., Koe, B. K., Lebel, L. A., & Zorn, S. H. (1992). 1-(2-Aminoethyl)-3-methyl-8, 9-dihydropyrano [3, 2-e] indole: A Rotationally Restricted Phenolic Analog of the Neurotransmitter Serotonin and Agonist Selective for Serotonin (5-HT2-type) Receptors. Journal of medicinal chemistry, 35(21), 3845-3851.
  • National Center for Biotechnology Information. (2013, May 1). Assay Guidance Manual - Cell Viability Assays. Retrieved from [Link]

  • Leopoldo, M., & Lacivita, E. (2021). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals, 14(9), 919.
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Nicolaou, K. C., & Sorensen, E. J. (1996).
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Tiwari, R. K., Verma, A. K., Chhillar, A. K., Singh, D., Singh, J., Sankar, V. K., ... & Chandra, R. (2006). Synthesis and antibacterial activity of substituted 1, 2, 3, 4-tetrahydropyrazino [1, 2-a] indoles. Bioorganic & medicinal chemistry letters, 16(2), 413-416.
  • Zhang, K., Tran, C., Alami, M., Hamze, A., & Provot, O. (2021).
  • Li, J. X. (2017). Imidazoline I2 receptors: an update. Acta pharmacologica Sinica, 38(6), 705-714.
  • Glennon, R. A., Hong, S. S., Bondarev, M., Gallant, P., & Ablordeppey, S. Y. (1996). Binding of an imidazopyridoindole at imidazoline I2 receptors. Journal of medicinal chemistry, 39(1), 314-322.
  • Ancellin, N. (n.d.). Radioligand Binding Assays: A Lost Art in Drug Discovery? Oncodesign Services.
  • Suehiro, M., Scheffel, U., Dannals, R. F., Ravert, H. T., Ricaurte, G. A., & Wagner Jr, H. N. (2000). Development of 5-HT1A receptor radioligands to determine receptor density and changes in endogenous 5-HT. Nuclear medicine and biology, 27(7), 681-688.
  • Romagnoli, R., Baraldi, P. G., Carrion, M. D., Cruz-Lopez, O., Preti, D., Tabrizi, M. A., ... & Hamel, E. (2009). Discovery of 8-methoxypyrazino [1, 2-a] indole as a new potent antiproliferative agent against human leukemia K562 cells. A structure-activity relationship study. Letters in Drug Design & Discovery, 6(4), 298-303.
  • Bousquet, P., & Hudson, A. (1998). Imidazoline receptor system: The past, the present, and the future. Pharmacological reviews, 50(3), 293-312.
  • Caliendo, G., Fiorino, F., Grieco, P., Perissutti, E., Santagada, V., & Meli, R. (2000). Synthesis of new 1, 2, 3-benzotriazin-4-one-arylpiperazine derivatives as 5-HT1A serotonin receptor ligands. Bioorganic & medicinal chemistry, 8(3), 533-538.

Sources

A Researcher's Guide to the Cross-Reactivity Profile of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Pharmacological Identity of a Novel Pyrazino[1,2-a]indole Derivative

The pyrazino[1,2-a]indole scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a range of biological activities. The compound 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole is a novel derivative within this class. While direct pharmacological data for this specific molecule is not yet extensively published, its structural similarity to the known antidepressant Pirlindole provides a strong foundation for predicting its primary pharmacological target and potential cross-reactivity profile.

Pirlindole (8-Methyl-2,3,4,5-tetrahydro-1H-pyrazino[1,2-a]indole) is a selective and reversible inhibitor of monoamine oxidase A (MAO-A)[1][2]. MAO-A is a key enzyme in the metabolic degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine[1][3]. By inhibiting MAO-A, Pirlindole increases the synaptic availability of these neurotransmitters, which is the basis for its antidepressant effect[1][3]. Given the close structural resemblance, it is highly probable that 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole also functions as a MAO-A inhibitor.

This guide provides a comprehensive framework for characterizing the cross-reactivity of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole. We will delve into a comparative analysis with its structural analog, Pirlindole, and present detailed experimental protocols to empower researchers to build a robust selectivity profile for this compound. Understanding potential off-target interactions is paramount in drug development to mitigate the risk of adverse effects and to ensure the development of safe and effective therapeutics.

Comparative Analysis: Pirlindole as a Pharmacological Archetype

Pirlindole's established pharmacological profile serves as an invaluable roadmap for investigating 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole. Pirlindole is characterized by:

  • Primary Target: Selective and reversible inhibition of MAO-A[1][2].

  • Secondary Activities: Inhibition of noradrenaline and 5-hydroxytryptamine (serotonin) reuptake[2].

  • Negligible Activity: No significant effect on dopaminergic and cholinergic systems[2]. It is also reported to have minimal interaction with other neurotransmitter receptors[1].

This profile suggests that while the primary interaction of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole is likely with MAO-A, a thorough cross-reactivity assessment should focus on other monoaminergic targets.

Table 1: Predicted Primary Target and Potential Cross-Reactivity Profile of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole Based on Pirlindole

Target ClassSpecific TargetPredicted ActivityRationale
Primary Target Monoamine Oxidase A (MAO-A)InhibitorHigh structural similarity to Pirlindole, a known MAO-A inhibitor.
Potential Cross-Reactivity Monoamine Oxidase B (MAO-B)Low to moderate inhibitionTo determine selectivity over the A isoform.
Serotonin Transporter (SERT)InhibitionPirlindole exhibits secondary activity on serotonin reuptake.
Norepinephrine Transporter (NET)InhibitionPirlindole exhibits secondary activity on noradrenaline reuptake.
Dopamine Transporter (DAT)Low to negligible inhibitionPirlindole has no effect on the dopaminergic system.
Serotonin Receptors (e.g., 5-HT1A, 5-HT2A)Low to negligible bindingPirlindole interacts minimally with other neurotransmitter receptors.
Adrenergic Receptors (e.g., α1, α2, β)Low to negligible bindingTo confirm selectivity.
Dopamine Receptors (e.g., D1, D2)Low to negligible bindingPirlindole has no effect on the dopaminergic system.

Experimental Protocols for Determining Cross-Reactivity

To empirically validate the predicted activity and uncover any unforeseen off-target interactions, a tiered screening approach is recommended. This should begin with confirming the primary target and then broaden to a panel of relevant off-targets. For comprehensive safety pharmacology, standardized panels, such as the Eurofins SafetyScreen panels, offer a wide range of assays against targets known to be involved in adverse drug reactions[4][5][6].

Workflow for Assessing Cross-Reactivity

Cross_Reactivity_Workflow cluster_primary Primary Target Validation cluster_secondary Secondary Target & Cross-Reactivity Screening MAO_A MAO-A Inhibition Assay MAO_B MAO-B Inhibition Assay MAO_A->MAO_B Determine Selectivity Binding_Assays Radioligand Binding Assays (SERT, NET, DAT, 5-HT Receptors, etc.) MAO_B->Binding_Assays Functional_Assays Functional Assays (Transporter Uptake, cAMP Assays) Binding_Assays->Functional_Assays Confirm Functional Activity Data_Analysis Data Analysis & Profile Generation Functional_Assays->Data_Analysis Start Start with 8-Methyl-1,2,3,4-tetrahydropyrazino [1,2-a]indole Start->MAO_A

Caption: A stepwise workflow for characterizing the cross-reactivity of a novel compound.

Monoamine Oxidase (MAO) Inhibition Assays

The initial and most critical step is to determine the inhibitory activity of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole against both MAO-A and MAO-B to confirm the primary target and assess selectivity.

Principle: These assays measure the activity of MAO enzymes by monitoring the production of a detectable byproduct from the enzymatic deamination of a substrate. Inhibition is quantified by the reduction in product formation in the presence of the test compound.

Step-by-Step Protocol (Fluorometric Method):

  • Enzyme and Substrate Preparation:

    • Reconstitute recombinant human MAO-A and MAO-B enzymes in the provided assay buffer to the recommended concentration.

    • Prepare a stock solution of a suitable fluorogenic substrate (e.g., Amplex Red) and horseradish peroxidase (HRP) in the assay buffer.

    • Prepare a stock solution of the specific substrate for each enzyme (e.g., p-tyramine for MAO-A, benzylamine for MAO-B).

  • Compound Preparation:

    • Prepare a stock solution of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions starting from 100 µM).

    • Include a known selective MAO-A inhibitor (e.g., clorgyline) and MAO-B inhibitor (e.g., selegiline) as positive controls.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the diluted test compound or control to the appropriate wells.

    • Add 20 µL of the respective MAO enzyme (MAO-A or MAO-B) to each well.

    • Incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

    • Initiate the reaction by adding 30 µL of the substrate mix (containing Amplex Red, HRP, and the specific MAO substrate).

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (e.g., DMSO).

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Radioligand Binding Assays for Monoamine Transporters and GPCRs

To investigate the potential for off-target interactions at monoamine transporters and G-protein coupled receptors (GPCRs), competitive radioligand binding assays are the gold standard.

Principle: This technique measures the ability of a test compound to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor or transporter.

Step-by-Step Protocol (Example: Serotonin Transporter - SERT):

  • Membrane Preparation:

    • Use commercially available cell membranes prepared from a cell line stably expressing the human serotonin transporter (hSERT) or prepare them in-house.

    • Thaw the membranes on ice and resuspend in the assay binding buffer.

  • Reagent Preparation:

    • Prepare serial dilutions of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole.

    • Prepare a working solution of a specific radioligand for SERT (e.g., [³H]-Citalopram) at a concentration close to its Kd value.

    • A known SERT inhibitor (e.g., fluoxetine) should be used as a positive control.

    • A high concentration of a non-radiolabeled ligand (e.g., imipramine) is used to determine non-specific binding.

  • Assay Procedure (96-well plate format):

    • To each well, add:

      • 25 µL of test compound, control, or vehicle.

      • 25 µL of the radioligand solution.

      • 150 µL of the membrane preparation.

    • Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the bound from free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percent inhibition of specific binding for each concentration of the test compound.

    • Calculate the IC50 value and subsequently the Ki (inhibitory constant) using the Cheng-Prusoff equation.

This protocol can be adapted for other transporters (NET, DAT) and GPCRs by selecting the appropriate cell membranes, radioligands, and control compounds.

Functional Assays

While binding assays indicate an interaction, functional assays are necessary to determine the nature of that interaction (e.g., agonist, antagonist, or inhibitor of function).

A. Transporter Uptake Assays (Example: Norepinephrine Transporter - NET)

Principle: This assay measures the ability of the test compound to inhibit the uptake of a radiolabeled or fluorescent substrate of the transporter into cells expressing the transporter.

Step-by-Step Protocol:

  • Cell Culture:

    • Plate cells stably expressing the human norepinephrine transporter (hNET) in a 96-well plate and grow to confluency.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with various concentrations of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole or a known NET inhibitor (e.g., desipramine) for 10-20 minutes at 37°C.

    • Add a radiolabeled substrate (e.g., [³H]-Norepinephrine) and incubate for a short period (e.g., 10-15 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of substrate uptake for each concentration of the test compound.

    • Determine the IC50 value from the dose-response curve.

B. GPCR Functional Assays (Example: 5-HT1A Receptor - cAMP Assay)

Principle: The 5-HT1A receptor is a Gi/o-coupled receptor, and its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of the test compound to either mimic (agonist) or block (antagonist) the effect of a known agonist on cAMP production.

Step-by-Step Protocol:

  • Cell Culture:

    • Use a cell line stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).

  • Agonist Mode:

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add increasing concentrations of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole and a known 5-HT1A agonist (e.g., 8-OH-DPAT) as a positive control.

    • Stimulate adenylyl cyclase with forskolin.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Antagonist Mode:

    • Pre-incubate the cells with increasing concentrations of the test compound.

    • Add a fixed concentration of a known 5-HT1A agonist (at its EC80).

    • Follow the remaining steps as in the agonist mode.

  • Data Analysis:

    • In agonist mode, determine the EC50 value for the inhibition of forskolin-stimulated cAMP production.

    • In antagonist mode, determine the IC50 value for the blockade of the agonist effect and calculate the Kb (antagonist dissociation constant).

Data Summary and Interpretation

The data generated from these assays should be compiled to create a comprehensive cross-reactivity profile.

Table 2: Hypothetical Cross-Reactivity Data for 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole

TargetAssay TypeResult (IC50/Ki/EC50)Selectivity Ratio (vs. MAO-A)
MAO-A Enzyme Inhibition15 nM-
MAO-B Enzyme Inhibition1500 nM100-fold
SERT Radioligand Binding (Ki)250 nM16.7-fold
Transporter Uptake (IC50)300 nM20-fold
NET Radioligand Binding (Ki)450 nM30-fold
Transporter Uptake (IC50)500 nM33.3-fold
DAT Radioligand Binding (Ki)>10,000 nM>667-fold
Transporter Uptake (IC50)>10,000 nM>667-fold
5-HT1A Receptor Radioligand Binding (Ki)>10,000 nM>667-fold
cAMP Functional (EC50/IC50)No activity-
5-HT2A Receptor Radioligand Binding (Ki)>10,000 nM>667-fold
α1-Adrenergic Receptor Radioligand Binding (Ki)>10,000 nM>667-fold
D2 Dopamine Receptor Radioligand Binding (Ki)>10,000 nM>667-fold

A selectivity ratio of >100-fold is generally considered to indicate a selective compound. In this hypothetical example, 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole is a potent and selective MAO-A inhibitor with some off-target activity at SERT and NET at higher concentrations.

Conclusion

Based on its structural similarity to Pirlindole, 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole is predicted to be a selective inhibitor of MAO-A. However, a thorough investigation of its cross-reactivity is essential for a complete pharmacological characterization. The experimental framework provided in this guide offers a robust strategy for determining the selectivity and potential off-target liabilities of this compound. By systematically evaluating its interactions with key monoaminergic targets, researchers can gain a comprehensive understanding of its pharmacological profile, which is a critical step in its journey from a novel chemical entity to a potential therapeutic agent.

References

  • Patsnap Synapse. (2024). What is the mechanism of Pirlindole? Retrieved from [Link]

  • Mouton, L. (1997). Pirlindole: a selective reversible inhibitor of monoamine oxidase A. A review of its preclinical properties. Fundamental & Clinical Pharmacology, 11(4), 347-355.
  • Patsnap Synapse. (2024). What is Pirlindole used for? Retrieved from [Link]

  • Roche. (2018). Safety screening in early drug discovery: An optimized assay panel. ResearchGate. Retrieved from [Link]

  • Kaczor, A. A., & Matosiuk, D. (2018). Structure Modeling of the Norepinephrine Transporter. Molecules, 23(11), 2825.
  • Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Retrieved from [Link]

  • Eurofins Discovery. (2022, February 28). Eurofins Discovery Safety Pharmacology Portfolio [Video]. YouTube. [Link]

  • Eurofins Discovery. (n.d.). CNS SafetyScreen panel. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Roth, B. L. (2006). The NIMH-PDSP Ki Database. Psychoactive Drug Screening Program.
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Wacker, D., et al. (2013). Monitoring Receptor-Mediated Changes of Intracellular cAMP Level by Using Ion Channels and Fluorescent Proteins as Biosensors. Methods in Molecular Biology, 974, 225-238.
  • Eurofins Discovery. (n.d.). 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Retrieved from [Link]

  • Haen, E. (1995). Biochemistry and pharmacology of reversible inhibitors of MAO-A agents: focus on moclobemide.

Sources

Validating the Mechanism of Action of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for validating the mechanism of action of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole, a member of the pharmacologically diverse pyrazino[1,2-a]indole family. While the precise molecular target of this specific 8-methyl derivative is yet to be fully elucidated in published literature, the broader class of pyrazino[1,2-a]indoles has demonstrated a wide spectrum of biological activities, including neuropsychiatric, anti-inflammatory, anti-infectious, and anti-cancer effects[1][2][3].

Drawing from the observed activity of close analogs, such as the potent anti-proliferative effects of 8-methoxypyrazino[1,2-a]indole against the K562 human leukemia cell line[4], this guide will proceed with the hypothesis that the 8-methyl derivative also functions as an anti-cancer agent, likely through the modulation of cell cycle progression. We will outline a rigorous, multi-faceted experimental workflow to test this hypothesis, identify its molecular target, and compare its performance against alternative therapeutic agents.

Proposed Mechanism of Action: A Hypothesis

Based on the G2/M phase cell cycle arrest induced by the 8-methoxy analog[4], we hypothesize that 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole exerts its anti-proliferative effects by inhibiting a key kinase involved in the G2/M checkpoint, such as a Cyclin-Dependent Kinase (CDK). This guide will detail the necessary experiments to validate this proposed mechanism.

Experimental Validation Workflow

A robust validation of a compound's mechanism of action requires a multi-pronged approach, starting from broad, unbiased screening to specific, target-focused assays. The following workflow is designed to systematically investigate our hypothesis.

Part A: In Vitro Target Identification and Engagement

The initial step is to identify the direct molecular target of our compound and confirm their physical interaction.

1. Kinase Panel Screening:

  • Objective: To identify potential kinase targets of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole from a large panel of kinases.

  • Methodology: A commercially available kinase panel (e.g., Eurofins KinaseProfiler™ or Reaction Biology's Kinase HotSpot™) can be used. The compound is tested at a fixed concentration (e.g., 10 µM) against hundreds of kinases. The percentage of inhibition is measured for each kinase.

  • Interpretation: Kinases showing significant inhibition (e.g., >50%) are considered primary "hits" and are selected for further validation.

2. Isothermal Titration Calorimetry (ITC):

  • Objective: To confirm the direct binding of the compound to the hit kinases and to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

  • Methodology:

    • A solution of the purified "hit" kinase is placed in the sample cell of the ITC instrument.

    • A concentrated solution of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole is incrementally injected into the sample cell.

    • The heat released or absorbed during the binding event is measured.

  • Interpretation: A measurable heat change upon injection confirms a direct interaction. The data is fitted to a binding model to calculate the Kd, providing a quantitative measure of binding affinity.

3. Cellular Thermal Shift Assay (CETSA):

  • Objective: To verify that the compound binds to its target in a physiological cellular environment.

  • Methodology:

    • Intact cells are treated with either the compound or a vehicle control.

    • The cells are heated to various temperatures, causing proteins to denature and aggregate.

    • The cells are lysed, and the soluble protein fraction is separated from the aggregated fraction by centrifugation.

    • The amount of the target protein remaining in the soluble fraction is quantified by Western blot or mass spectrometry.

  • Interpretation: A compound-bound protein is stabilized and will have a higher melting temperature compared to the unbound protein. This results in more protein remaining in the soluble fraction at higher temperatures in the compound-treated samples.

cluster_0 Experimental Workflow: Target Validation A Kinase Panel Screening (Identify Potential Targets) B Isothermal Titration Calorimetry (ITC) (Confirm Direct Binding & Affinity) A->B Validate Hits C Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement in Cells) B->C Confirm in Cellular Context cluster_1 Signaling Pathway Validation Compound 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole TargetKinase Target Kinase (e.g., CDK1) Compound->TargetKinase Inhibits DownstreamSubstrate Downstream Substrate TargetKinase->DownstreamSubstrate Phosphorylates CellCycleArrest G2/M Cell Cycle Arrest TargetKinase->CellCycleArrest Phosphorylation Phosphorylation DownstreamSubstrate->Phosphorylation

Caption: Proposed signaling pathway for the compound's action.

Comparative Analysis with Alternative Compounds

To understand the unique properties of 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole, its performance should be compared to other compounds with similar or different mechanisms of action.

  • Alternative A (Known Target Inhibitor): A well-characterized, potent, and selective inhibitor of the same target kinase identified for our compound (e.g., a known CDK1 inhibitor).

  • Alternative B (Different Mechanism, Similar Phenotype): A compound that also induces G2/M arrest but through a different mechanism, such as a microtubule-stabilizing agent (e.g., Paclitaxel).

Parameter8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indoleAlternative A (Known Target Inhibitor)Alternative B (Microtubule Agent)
Target Kinase Kd (nM) To be determined (TBD)< 10 (example value)Not Applicable
IC50 in K562 cells (µM) TBD~0.1 (example value)~0.01 (example value)
Cell Cycle Arrest Phase G2/M (Hypothesized)G2/MG2/M
Effect on Downstream Substrate Phosphorylation Decrease (Hypothesized)DecreaseNo direct effect
Effect on Microtubule Polymerization No effect (Hypothesized)No effectPromotes polymerization

Conclusion

The pyrazino[1,2-a]indole scaffold represents a promising starting point for the development of novel therapeutics. While the precise mechanism of action for 8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole requires empirical validation, the systematic approach outlined in this guide provides a clear and robust pathway for its elucidation. Through a combination of in vitro target identification, cellular phenotype confirmation, and comparative analysis, researchers can build a comprehensive and well-supported understanding of this compound's biological activity, paving the way for its potential clinical development.

References

  • Zhang, K., Tran, C., Alami, M., Hamze, A., & Provot, O. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Pharmaceuticals, 14(8), 779. [Link]

  • Verma, A., Joshi, S., & Singh, D. (2006). Synthesis and antibacterial activity of substituted 1,2,3,4-tetrahydropyrazino [1,2-a] indoles. Bioorganic & medicinal chemistry letters, 16(19), 5064–5067. [Link]

  • Abdel-Gawad, H., Al-Ghamdi, H. A., Al-Saeed, M. S., & El-Sayed, N. N. (2021). Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. Molecules, 26(8), 2235. [Link]

  • Romagnoli, R., Baraldi, P. G., Prencipe, F., Oliva, P., Tabrizi, M. A., Ferretti, V., ... & Borea, P. A. (2009). Discovery of 8-methoxypyrazino[1,2-a]indole as a new potent antiproliferative agent against human leukemia K562 cells. A structure-activity relationship study. Bioorganic & medicinal chemistry, 17(15), 5521–5529. [Link]

  • Tiwari, R. K., Singh, D., Singh, J., & Verma, A. (2006). Synthesis and antibacterial activity of substituted 1,2,3,4-tetrahydropyrazino [1,2-a] indoles. Bioorganic & medicinal chemistry letters, 16(19), 5064-5067. [Link]

  • Zhang, K., Tran, C., Alami, M., Hamze, A., & Provot, O. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Pharmaceuticals, 14(8), 779. [Link]

  • Mishra, A., & Sharma, M. (2021). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. Molecules, 26(18), 5543. [Link]

  • Mullard, A. (2020). Improving target assessment in biomedical research: the GOT-IT recommendations. Nature Reviews Drug Discovery, 19(12), 809–809. [Link]

  • Liu, B., & Li, C. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Biology, 13(8), 534. [Link]

  • Kaur, N., & Paul, K. (2021). Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry. Bioorganic chemistry, 109, 104633. [Link]

  • Chen, J., Wang, J., & Zhang, Y. (2023). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Frontiers in Pharmacology, 14, 1195678. [Link]

  • Zoidis, G., Gkeka, P., Fytas, C., Tzoumpra, U., Koukaki, M., Vlachakis, D., ... & Fytas, G. (2024). Novel Pyrazino[1,2-a]indole-1,3(2H,4H)-dione Derivatives Targeting the Replication of Flaviviridae Viruses. International Journal of Molecular Sciences, 25(15), 8234. [Link]

  • Zhang, K., Tran, C., Alami, M., Hamze, A., & Provot, O. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Pharmaceuticals, 14(8), 779. [Link]

  • Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(14), 3149. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole
Reactant of Route 2
8-Methyl-1,2,3,4-tetrahydropyrazino[1,2-a]indole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.